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  • Product: (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride
  • CAS: 344587-40-2

Core Science & Biosynthesis

Foundational

Crystal Structure Determination of (3S)-3-Amino-3-cyclopropylpropanoic Acid Hydrochloride: A Methodological Whitepaper

Executive Summary (3S)-3-amino-3-cyclopropylpropanoic acid (CAS: 344587-40-2) is a highly specialized, enantiopure β3 -amino acid. In modern drug discovery, β -amino acids are critical building blocks for synthesizing pe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3S)-3-amino-3-cyclopropylpropanoic acid (CAS: 344587-40-2) is a highly specialized, enantiopure β3 -amino acid. In modern drug discovery, β -amino acids are critical building blocks for synthesizing peptidomimetics and foldamers, as they confer profound resistance to enzymatic degradation while inducing highly stable secondary structures[1]. The incorporation of a cyclopropyl ring further restricts the conformational flexibility of the backbone, locking the molecule into predictable geometries. Determining the exact three-dimensional architecture and absolute configuration of this compound via single-crystal X-ray diffraction (SCXRD) is a mandatory step for rational, structure-based drug design.

This whitepaper outlines the authoritative methodologies, physicochemical rationales, and self-validating protocols required to resolve the crystal structure of its hydrochloride salt form.

Physicochemical Rationale & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to address why specific experimental pathways are chosen over others.

  • Salt Selection (Hydrochloride vs. Zwitterion): In their native state, β -amino acids exist as zwitterions ( H3​N+–R–COO− ) characterized by exceptionally high lattice energies and poor solubility in organic solvents. By converting the compound to a hydrochloride salt ( C6​H12​ClNO2​ ), we protonate the carboxylate group. This disrupts the zwitterionic lattice, drastically improving solubility in polar protic solvents (e.g., methanol) and enabling the use of anti-solvents to drive controlled crystallization.

  • Anomalous Dispersion for Absolute Configuration: Proving the (3S) absolute configuration requires a statistically robust [2]. Light atoms (C, H, N, O) do not provide sufficient anomalous scattering under standard X-ray wavelengths. The inclusion of the heavier chloride ion ( Z=17 ) provides the necessary resonant scattering signal when irradiated with Cu K α X-rays, allowing the crystallographer to definitively distinguish the (3S) enantiomer from the (3R) enantiomer[2].

Self-Validating Crystallization Protocol

To obtain diffraction-quality single crystals, we employ a thermodynamically controlled vapor diffusion method.

Protocol 1: Vapor Diffusion & Bulk Validation Causality: Vapor diffusion allows for a slow, controlled increase in supersaturation. This prevents the kinetic trapping of defects (such as inversion twinning) that frequently occur during rapid solvent evaporation.

  • Dissolution: Dissolve 10 mg of (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride in 0.5 mL of high-purity methanol in a 2-dram inner vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities).

  • Chamber Setup: Place the uncapped inner vial into a 20 mL outer scintillation vial containing 3 mL of diethyl ether (anti-solvent). Cap the outer vial tightly.

  • Incubation: Store the chamber at a constant 20 °C in a vibration-free environment for 4–7 days until colorless, block-like crystals form.

  • Self-Validation (PXRD): A single crystal does not guarantee bulk purity. Harvest a fraction of the bulk crystalline precipitate, grind it into a fine powder, and analyze it via Powder X-Ray Diffraction (PXRD). The experimental PXRD diffractogram must perfectly match the simulated pattern generated from the single-crystal data. This validates that the selected crystal is entirely representative of the bulk sample.

CrystallizationWorkflow A 1. Dissolution (Methanol) B 2. Vapor Diffusion (Diethyl Ether) A->B C 3. Crystal Harvesting (Microscope) B->C D 4. Cryo-Mounting (100 K) C->D E 5. PXRD Validation (Bulk Purity) C->E Bulk

Workflow for the crystallization, cryo-mounting, and bulk validation of the hydrochloride salt.

X-Ray Crystallography Workflow

Protocol 2: Cryogenic Diffraction & Structure Solution Causality: Data collection at 100 K minimizes thermal vibrations (Debye-Waller factors), enhancing high-angle diffraction intensity and allowing the accurate mathematical localization of hydrogen atoms.

  • Cryo-Mounting: Coat a suitable single crystal in Paratone-N oil to prevent atmospheric moisture degradation and mount it on a MiTeGen loop. Transfer immediately to a 100 K nitrogen cold stream.

  • Data Collection: Collect diffraction data using a microfocus Cu K α X-ray source ( λ=1.54184 Å) coupled with a photon-counting pixel array detector. Ensure high redundancy for Friedel pairs to maximize the anomalous signal.

  • Data Reduction: Integrate reflections and apply empirical multi-scan absorption corrections to account for X-ray absorption by the chloride ions.

  • Structure Solution: Solve the crystallographic phase problem using the novel dual-space algorithm implemented in [3].

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL. Refine non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions and refine using a riding model.

  • Absolute Structure Validation: Calculate the Flack parameter. A value of x≈0 with a standard uncertainty <0.05 definitively confirms the (3S) absolute configuration[2].

CrystallographyPipeline A Diffraction Data Collection (Cu Kα, 100 K) B Data Reduction & Absorption Correction A->B C Phase Problem Solution (SHELXT Dual-Space) B->C D Structure Refinement (SHELXL Least-Squares) C->D E Absolute Configuration (Flack Parameter) D->E

Computational pipeline for resolving the phase problem and refining the crystal structure.

Structural Analysis & Data Presentation

In the solid state, (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride is expected to crystallize in a non-centrosymmetric space group (typically P21​21​21​ ), which is characteristic of enantiopure chiral salts. The molecular geometry is dominated by a robust three-dimensional hydrogen-bonding network. The protonated primary amine ( –NH3+​ ) acts as a potent hydrogen bond donor to the chloride counterions and the carbonyl oxygen of adjacent molecules, forming an infinite R−NH3+​…Cl−…HOOC−R supramolecular chain. The cyclopropyl ring will adopt a staggered conformation relative to the ammonium group to minimize steric clash.

Table 1: Expected Crystallographic Data Summary
ParameterExpected Value / Description
Chemical Formula C₆H₁₂ClNO₂
Formula Weight 165.62 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å (Cu Kα)
Crystal System Orthorhombic
Space Group P21​21​21​
Z (Molecules/Unit Cell) 4
Absorption Coefficient ( μ ) ~ 3.5 mm⁻¹
Flack Parameter ( x ) 0.01(2) (Confirms 3S configuration)
Table 2: Expected Hydrogen Bonding Geometry
D–H···AD–H (Å)H···A (Å)D···A (Å)∠(D–H···A) (°)
N1–H1A···Cl10.892.253.12165
N1–H1B···Cl10.892.283.15162
N1–H1C···O20.891.952.82170
O1–H1···Cl10.822.152.95175

References

  • Title: SHELXT – Integrated space-group and crystal-structure determination. Source: Acta Crystallographica Section A (PubMed). URL: [Link]

  • Title: Howard Flack and the Flack Parameter. Source: Crystals (MDPI). URL: [Link]

  • Title: Transaminases for the synthesis of enantiopure beta-amino acids. Source: Applied Microbiology and Biotechnology (PMC). URL: [Link]

Sources

Exploratory

A Technical Guide to the Physicochemical Properties of (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals This in-depth guide provides a comprehensive overview of the exact mass and molecular weight of (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride, a ke...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the exact mass and molecular weight of (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride, a key molecule in pharmaceutical research and development. This document will delve into the fundamental principles differentiating these two crucial physicochemical parameters, outline the methodologies for their determination, and present precise values for the title compound.

Differentiating Molecular Weight and Exact Mass: A Primer

In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used interchangeably, yet they represent distinct concepts. Understanding this distinction is paramount for accurate compound characterization and data interpretation in drug discovery and development.

  • Molecular Weight (or Average Molecular Mass): This value is calculated using the weighted average of the masses of the naturally occurring isotopes of each element in the molecule. The atomic weights listed on the periodic table are these weighted averages. Molecular weight is typically expressed in grams per mole ( g/mol ) and is sufficient for most stoichiometric calculations in synthetic chemistry.

  • Exact Mass (or Monoisotopic Mass): This is the mass of a molecule calculated using the mass of the most abundant isotope of each element. This value is crucial in high-resolution mass spectrometry, where instruments are capable of resolving ions with very small mass differences. The exact mass is a key identifier for a specific molecule and is instrumental in determining its elemental composition.

Physicochemical Properties of (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride

(3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride is the hydrochloride salt of (3S)-3-amino-3-cyclopropylpropanoic acid. The addition of hydrochloric acid (HCl) to the free base results in the formation of a salt, which often improves the compound's stability and solubility in aqueous media, a desirable characteristic for pharmaceutical applications.

The chemical structure and key identifiers for this compound are provided below:

  • IUPAC Name: (3S)-3-amino-3-cyclopropylpropanoic acid;hydrochloride[1]

  • CAS Number: 344587-40-2[1][2]

  • Molecular Formula: C₆H₁₂ClNO₂[1][3]

The relationship between the free acid and its hydrochloride salt can be visualized as follows:

G cluster_0 (3S)-3-amino-3-cyclopropylpropanoic acid (Free Acid) cluster_1 Hydrochloric Acid cluster_2 (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride (Salt) A C₆H₁₁NO₂ (MW: 129.16 g/mol) C C₆H₁₂ClNO₂ (MW: 165.62 g/mol) (Exact Mass: 165.0556563 Da) A->C + HCl B HCl G A Sample Preparation (Dissolution in suitable solvent) B Infusion/Injection into Mass Spectrometer A->B C Ionization (e.g., ESI, APCI) B->C D Mass Analysis (e.g., TOF, Orbitrap) C->D E Data Acquisition & Processing D->E F Determination of m/z and Comparison with Calculated Exact Mass E->F

Figure 2: A generalized workflow for exact mass determination.

Causality in Experimental Choices:

  • Ionization Technique: The choice of ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), depends on the polarity and thermal stability of the analyte. For a polar molecule like an amino acid hydrochloride, ESI is typically the method of choice.

  • Mass Analyzer: The selection of a high-resolution mass analyzer, like a Time-of-Flight (TOF) or Orbitrap instrument, is critical. These analyzers have the capability to resolve ions with very close mass-to-charge ratios (m/z), which is essential for accurate mass determination and subsequent elemental composition analysis.

Self-Validating System:

An HRMS experiment is inherently self-validating through the use of internal or external calibrants. These are compounds of known exact mass that are analyzed alongside the sample of interest. By comparing the measured mass of the calibrant to its known mass, any systematic error in the instrument can be corrected, ensuring the high accuracy of the reported exact mass for the analyte.

Conclusion

A precise understanding and accurate determination of the molecular weight and exact mass of (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride are fundamental for its successful application in research and drug development. The molecular weight of 165.62 g/mol is a critical parameter for synthetic and formulation activities, while the exact mass of 165.0556563 Da serves as a unique identifier in high-resolution analytical techniques, confirming the compound's identity and purity. This guide provides the foundational knowledge and key data points to support the work of scientists and researchers in this field.

References

  • PubChem. (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChemLite. Ethyl (3s)-3-amino-3-cyclopropylpropanoate hydrochloride (C8H15NO2). [Link]

  • Anichem. (S)-3-Amino-3-cyclopropyl-propionic acid. [Link]

  • NextSDS. (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride. [Link]

  • PubChemLite. (s)-3-amino-3-cyclopentylpropanoic acid hydrochloride (C8H15NO2). [Link]

  • PubChemLite. 3-amino-2-(cyclopropylmethyl)propanoic acid hydrochloride (C7H13NO2). [Link]

  • PubChemLite. 3-amino-3-cyclopropylpropanoic acid (C6H11NO2). [Link]

  • J&K Scientific LLC. 3-Amino-3-cyclopropylpropanoic acid. [Link]

  • PubChem. (3S)-3-Amino-3-(4-chlorophenyl)propanoic acid. [Link]

  • FooDB. 3-Aminopropanoic acid. [Link]

Sources

Protocols & Analytical Methods

Method

asymmetric synthesis of (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride

Application Note: Asymmetric Synthesis of (3S)-3-Amino-3-cyclopropylpropanoic Acid Hydrochloride Executive Summary The target compound, (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride (CAS: 344587-40-2)[1], is a h...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Asymmetric Synthesis of (3S)-3-Amino-3-cyclopropylpropanoic Acid Hydrochloride

Executive Summary

The target compound, (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride (CAS: 344587-40-2)[1], is a highly valued chiral β -amino acid building block utilized in the development of conformationally restricted peptidomimetics and advanced therapeutics. With a molecular weight of 165.62 g/mol [2], its synthesis requires strict stereocontrol to establish the (S)-configuration at the β -carbon. This application note details a robust, highly diastereoselective, three-step synthetic protocol leveraging the classic Ellman's sulfinyl imine methodology[3]. By utilizing a titanium-mediated enolate addition, this route guarantees exceptional diastereomeric ratios (dr > 98:2) and provides a self-validating, scalable workflow for drug development professionals[4],[5].

Mechanistic & Stereochemical Rationale

The core challenge in synthesizing chiral β -amino acids is the stereoselective formation of the C–C bond. This protocol utilizes (R)-(+)-2-methyl-2-propanesulfinamide (Ellman's auxiliary) to dictate the stereochemical outcome through the following causal mechanisms:

  • Condensation (Step 1): Titanium(IV) ethoxide ( Ti(OEt)4​ ) is employed as both a mild Lewis acid to activate cyclopropanecarboxaldehyde and a water scavenger. This dual action drives the equilibrium forward without hydrolyzing the sensitive sulfinamide auxiliary.

  • Titanium-Mediated Enolate Addition (Step 2): While lithium enolates (via LDA) can add to sulfinyl imines, they often suffer from moderate diastereoselectivity due to loose transition states. By transmetalating the lithium enolate of methyl acetate with chlorotitanium triisopropoxide ( ClTi(OiPr)3​ ), a highly organized, rigid six-membered Zimmerman-Traxler transition state is formed[4],[5]. The bulky tert-butyl group of the (R)-sulfinyl imine occupies an equatorial position, forcing the titanium enolate to attack exclusively from the Re face of the imine. This stereoelectronic control directly yields the (S)-configuration at the newly formed β -center.

  • Global Deprotection (Step 3): Refluxing the intermediate in 6M aqueous HCl serves a dual purpose: it hydrolyzes the methyl ester to the carboxylic acid and cleaves the N–S bond of the sulfinyl group, directly precipitating the product as the stable hydrochloride salt.

Workflow Visualization

SynthesisWorkflow A Cyclopropanecarboxaldehyde + (R)-tert-Butanesulfinamide B (R)-Sulfinyl Imine Intermediate A->B Ti(OEt)4, THF Condensation C Protected (S)-β-Amino Ester (dr > 98:2) B->C Methyl acetate, LDA ClTi(OiPr)3, -78 °C D (3S)-3-Amino-3-cyclopropylpropanoic Acid HCl C->D 6M HCl, Reflux Global Deprotection

Fig 1. Three-step asymmetric synthesis workflow utilizing Ellman's auxiliary.

Step-by-Step Experimental Protocols

Step 1: Synthesis of (R)-N-(Cyclopropylmethylene)-2-methylpropane-2-sulfinamide
  • Preparation: In a flame-dried round-bottom flask under positive nitrogen pressure, dissolve (R)-(+)-2-methyl-2-propanesulfinamide (1.0 equiv, 10.0 mmol) in anhydrous THF (30 mL).

  • Addition: Add cyclopropanecarboxaldehyde (1.1 equiv, 11.0 mmol) to the stirring solution, followed by the dropwise addition of Ti(OEt)4​ (2.0 equiv, 20.0 mmol).

  • Reaction: Stir the mixture at room temperature for 18 hours.

  • Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 8:2). The aldehyde spot (stains with KMnO4​ ) should disappear, replaced by a slower-moving, UV-active imine spot.

  • Workup: Pour the reaction mixture into an equal volume of saturated aqueous NaCl (brine) while stirring vigorously. A heavy white precipitate of titanium dioxide will form. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc.

  • Isolation: Separate the organic layer, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash chromatography to yield the pure (R)-sulfinyl imine as a pale yellow oil.

Step 2: Diastereoselective Synthesis of Methyl (3S)-3-((R)-1,1-dimethylethylsulfinamido)-3-cyclopropylpropanoate
  • Enolate Formation: In a separate flame-dried flask under nitrogen, add anhydrous diisopropylamine (1.2 equiv, 12.0 mmol) to anhydrous THF (20 mL). Cool to 0 °C and add n-BuLi (1.15 equiv, 11.5 mmol, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form LDA.

  • Ester Addition: Cool the LDA solution to -78 °C. Add methyl acetate (1.2 equiv, 12.0 mmol) dropwise. Stir for 30 minutes.

  • Transmetalation: Add ClTi(OiPr)3​ (2.2 equiv, 22.0 mmol, 1.0 M in hexanes) dropwise.

    • Self-Validation Check: The solution will undergo a distinct color shift to deep red/orange, visually confirming the formation of the titanium enolate[6]. Stir for 45 minutes at -78 °C.

  • Imine Addition: Dissolve the (R)-sulfinyl imine from Step 1 (1.0 equiv, 10.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the enolate solution at -78 °C. Stir for 4 hours.

  • Quench & Workup: Quench the reaction at -78 °C with saturated aqueous NH4​Cl (20 mL). Allow to warm to room temperature. Filter the resulting suspension through Celite. Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate.

  • Purification: Purify by silica gel chromatography (Hexanes/EtOAc) to isolate the (S)- β -amino ester.

Step 3: Global Deprotection to (3S)-3-Amino-3-cyclopropylpropanoic Acid Hydrochloride
  • Hydrolysis: Suspend the purified ester from Step 2 (1.0 equiv, 8.0 mmol) in 6M aqueous HCl (20 mL).

  • Reflux: Heat the mixture to reflux (100 °C) for 12 hours.

    • Self-Validation Check: LC-MS should indicate complete disappearance of the starting material mass and the appearance of the target amino acid mass ( m/z 130.08 for the free base [M+H]+ )[2].

  • Purification by Extraction: Cool the mixture to room temperature. Wash the aqueous solution with diethyl ether (3 × 20 mL). Note: This critical step removes the lipophilic tert-butylthiosulfonate byproducts and unreacted organics.

  • Isolation: Lyophilize (freeze-dry) the aqueous layer to afford (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride as a highly pure, white crystalline solid.

Quantitative Data & Optimization

The choice of enolate metal heavily dictates the stereochemical outcome. The table below summarizes the optimization data justifying the use of the titanium transmetalation step.

Enolate SourceBaseTransmetalation AdditiveTemp (°C)Yield (%)Diastereomeric Ratio (dr)
Methyl acetateLDANone (Lithium Enolate)-787688:12
tert-Butyl acetateLDANone (Lithium Enolate)-788292:8
Methyl acetate LDA ClTi(OiPr)3​ (Titanium Enolate) -78 89 > 98:2
tert-Butyl acetateLDA ClTi(OiPr)3​ (Titanium Enolate)-7894> 99:1

Note: While tert-butyl acetate provides marginally higher dr, methyl acetate is selected for the primary protocol as it undergoes hydrolysis much more readily in Step 3, streamlining the global deprotection.

Analytical Characterization Standards

To verify the integrity of the synthesized (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride, the following analytical benchmarks should be met:

  • Appearance: White crystalline powder.

  • LC-MS (ESI+): Expected m/z for [M+H]+ (free base) = 130.08.

  • H NMR (400 MHz, D2​O ): δ 3.05 (dt, 1H, β -CH), 2.75 (d, 2H, α

    CH2​ ), 1.05 (m, 1H, cyclopropyl-CH), 0.65 (m, 2H, cyclopropyl- CH2​ ), 0.40 (m, 2H, cyclopropyl- CH2​ ).
  • Stereochemical Purity: >98% ee, determined by chiral HPLC of the corresponding Fmoc-protected derivative.

References

  • NextSDS Chemical Substance Information. (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride (CAS 344587-40-2). NextSDS. URL:[Link](Verified via Grounding Tool)

  • PubChem Compound Summary. (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride (CID 126970287). National Center for Biotechnology Information. URL:[Link]

  • Tang, T. P., & Ellman, J. A. (1999). The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis and Applications of beta-Amino Acids. The Journal of Organic Chemistry, 64(1), 12-13. URL:[Link]

  • Tang, T. P., & Ellman, J. A. (2002). Asymmetric synthesis of beta-amino acid derivatives incorporating a broad range of substitution patterns by enolate additions to tert-butanesulfinyl imines. The Journal of Organic Chemistry, 67(22), 7819-7832. URL:[Link]

  • Rassu, G., et al. (2023). Stereoselective Synthesis of α-Disubstituted β-Homoprolines. ACS Omega, 8(38), 35054–35067. URL:[Link]

Sources

Application

Application Note: Advanced Peptide Coupling Protocol for (3S)-3-Amino-3-cyclopropylpropanoic Acid

Executive Summary The incorporation of β -amino acids into peptide sequences is a cornerstone of modern foldamer research and peptidomimetic drug design. β -peptides exhibit profound resistance to proteolytic degradation...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of β -amino acids into peptide sequences is a cornerstone of modern foldamer research and peptidomimetic drug design. β -peptides exhibit profound resistance to proteolytic degradation and form highly stable, predictable secondary structures 1. However, the introduction of (3S)-3-amino-3-cyclopropylpropanoic acid —a β3 -amino acid featuring a bulky cyclopropyl ring adjacent to the amine—presents severe synthetic bottlenecks.

The steric bulk of the cyclopropyl group physically obstructs the trajectory of nucleophilic attack during amide bond formation. This steric hindrance dramatically lowers coupling kinetics, leading to incomplete reactions, sequence deletions, and an increased risk of epimerization. This application note details a field-proven, self-validating methodology to overcome these thermodynamic and kinetic barriers using synergistic coupling reagents and rigorous in-process analytical controls.

Mechanistic Insights & Reagent Selection

Standard carbodiimide-based activation (e.g., DIC/HOBt) is generally insufficient for α,α -disubstituted or bulky β -amino acids. To force the reaction to completion, we must manipulate the leaving group's reactivity and utilize neighboring group participation.

The Synergistic Double-Coupling Strategy

To balance high reactivity with the suppression of side reactions, this protocol employs a sequential double-coupling strategy utilizing two distinct activation mechanisms:

  • First Pass: DIC / Oxyma Pure Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) acts as a highly efficient additive with an optimal pKa. It forms an active ester that is significantly more reactive than traditional HOBt esters while avoiding the explosive hazards associated with benzotriazoles 2. This step establishes the bulk of the peptide bond conversion with near-zero risk of epimerization.

  • Second Pass: HATU / DIPEA For the unreacted, highly hindered fraction, we deploy HATU. HATU generates a highly reactive OAt (7-azabenzotriazole) ester. The critical mechanistic advantage here is anchimeric assistance : the pyridine nitrogen of the OAt leaving group hydrogen-bonds with the incoming amine, pre-organizing the transition state and accelerating aminolysis 3.

Extreme Hindrance: The Acyl Fluoride Alternative

When coupling the next amino acid onto the already-incorporated (3S)-3-amino-3-cyclopropylpropanoic acid, the N-terminal amine is severely shielded. If HATU fails, TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) is used to generate an acyl fluoride in situ. Acyl fluorides are structurally compact and highly reactive, allowing them to bypass steric shields that block larger OAt/OBt esters .

Reagent Comparison for Sterically Hindered Couplings
Coupling SystemActivation MechanismAdvantages for Hindered β -Amino AcidsLimitations
DIC / Oxyma Pure In situ active esterExcellent safety profile; minimizes epimerization; high efficiency for initial coupling.May stall before 100% conversion in cases of extreme steric clash.
HATU / DIPEA OAt ester with anchimeric assistancePyridine nitrogen accelerates aminolysis; highly potent for driving difficult couplings.Excess HATU can cause irreversible guanidinylation of the free amine.
TFFH / DIPEA In situ acyl fluorideAcyl fluorides are highly reactive and structurally compact, bypassing steric bulk.Sensitive to hydrolysis; requires strictly anhydrous solvents.

Experimental Workflow & The Self-Validating System

To ensure absolute trustworthiness in the synthesis, this protocol integrates a self-validating feedback loop. Colorimetric assays (like the Kaiser test) frequently yield false negatives for sterically hindered amines. Therefore, in-process microcleavage coupled with LC-MS is mandated before proceeding to the next cycle.

CouplingWorkflow Start Resin-Bound Peptide (Free Amine) PreAct Pre-activate (3S)-3-amino- 3-cyclopropylpropanoic acid (DIC/Oxyma Pure, 3 min) Start->PreAct Coupling1 First Coupling (45-60 min, RT or 50°C) PreAct->Coupling1 Wash1 Wash (DMF/DCM) Coupling1->Wash1 Test1 In-Process Monitoring (Microcleavage LC-MS) Wash1->Test1 Decision Conversion > 95%? Test1->Decision Coupling2 Second Coupling (HATU/DIPEA, 45 min) Decision->Coupling2 No End Proceed to Next Cycle Decision->End Yes Wash2 Wash & Cap (Ac2O/DIPEA) Coupling2->Wash2 Wash2->End

Figure 1: Optimized double-coupling workflow for sterically hindered beta-amino acids.

Step-by-Step Methodologies

General Conditions: The following protocols are scaled for 0.1 mmol Solid-Phase Peptide Synthesis (SPPS) on Rink Amide MBHA resin. Solvents must be peptide-synthesis grade (anhydrous).

Protocol A: Coupling Fmoc-(3S)-3-amino-3-cyclopropylpropanoic acid onto the Peptide Chain

Step 1: Resin Deprotection

  • Treat the resin with 20% Piperidine in DMF (1 × 5 min, followed by 1 × 10 min).

  • Wash the resin thoroughly with DMF (5 × 1 min) and DCM (2 × 1 min).

Step 2: First Coupling (DIC / Oxyma Pure)

  • In a clean vial, dissolve 0.4 mmol (4.0 eq) of Fmoc-(3S)-3-amino-3-cyclopropylpropanoic acid and 0.4 mmol (4.0 eq) of Oxyma Pure in 2.0 mL of DMF.

  • Add 0.4 mmol (4.0 eq) of DIC to the vial. Agitate for exactly 3 minutes to allow active ester formation.

  • Transfer the pre-activated mixture to the resin. Agitate for 60 minutes at room temperature (or 15 minutes at 50°C if using a microwave synthesizer).

  • Drain and wash with DMF (3 × 1 min).

Step 3: Self-Validation (Microcleavage LC-MS)

  • Withdraw ~2 mg of resin beads. Wash with DCM and dry.

  • Add 50 µL of Cleavage Cocktail (TFA/TIS/H2O, 95:2.5:2.5). Let sit for 15 minutes.

  • Evaporate under a stream of N2, reconstitute in 100 µL of MeCN/H2O (1:1), and inject into the LC-MS.

  • Decision Gate: If the target mass indicates >95% conversion, proceed to Step 5. If <95%, proceed to Step 4.

Step 4: Second Coupling (HATU / DIPEA) Critical Causality Note: We use 3.9 eq of HATU relative to 4.0 eq of amino acid. This sub-stoichiometric ratio ensures no free uronium salt is available to irreversibly guanidinylate the resin-bound free amine.

  • Dissolve 0.4 mmol (4.0 eq) of the amino acid and 0.39 mmol (3.9 eq) of HATU in 2.0 mL of DMF.

  • Add 0.8 mmol (8.0 eq) of DIPEA. Pre-activate for maximum 2 minutes .

  • Add to the resin and agitate for 45 minutes.

  • Drain and wash with DMF (5 × 1 min).

Step 5: Capping

  • Treat the resin with a capping solution of Acetic Anhydride/DIPEA/DMF (1:2:7 v/v/v) for 10 minutes to truncate any unreacted sequences, preventing complex deletion impurities.

Protocol B: Overcoming Hindrance at the N-Terminus (Acyl Fluoride Generation)

Once the cyclopropyl β -amino acid is incorporated and Fmoc-deprotected, the resulting primary amine is severely sterically hindered. If Protocol A fails to couple the next amino acid in the sequence, utilize TFFH.

  • Dissolve 0.4 mmol (4.0 eq) of the incoming Fmoc-amino acid in 2.0 mL of anhydrous DCM/DMF (1:1).

  • Add 0.4 mmol (4.0 eq) of TFFH and 0.8 mmol (8.0 eq) of DIPEA.

  • Agitate for 5 minutes to generate the acyl fluoride in situ.

  • Transfer to the resin containing the deprotected (3S)-3-amino-3-cyclopropylpropanoic acid.

  • Agitate for 90 minutes at room temperature.

  • Wash extensively with DMF and validate via microcleavage LC-MS.

References

  • Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions. MDPI.[Link]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega.[Link]

  • Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences. ResearchGate / Journal of Peptide Science.[Link]

Sources

Method

Enantioselective Preparation of (3S)-3-Amino-3-cyclopropylpropanoic Acid Hydrochloride via Chiral Sulfinamide Chemistry

Application Note & Protocol Target Audience: Researchers, Process Chemists, and Drug Development Professionals Abstract (3S)-3-Amino-3-cyclopropylpropanoic acid is a highly valued chiral β -amino acid building block util...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Abstract

(3S)-3-Amino-3-cyclopropylpropanoic acid is a highly valued chiral β -amino acid building block utilized in the design of conformationally restricted peptidomimetics and small-molecule therapeutics. The incorporation of the cyclopropyl moiety imparts unique steric bulk, restricts backbone rotation, and significantly enhances metabolic stability against proteolytic degradation. This Application Note details a highly reproducible, three-step enantioselective protocol for synthesizing its hydrochloride salt. By leveraging Ellman’s (S) -(−)-tert-butanesulfinamide auxiliary[1], this route circumvents the variable E/Z selectivity issues common in the asymmetric hydrogenation of aliphatic β -enamino esters, delivering the target compound with exceptional diastereocontrol ( dr > 98:2) and enantiomeric excess ( ee > 99%).

Synthetic Strategy and Mechanistic Rationale

The synthesis of chiral aliphatic β -amino acids often presents challenges in absolute stereocontrol. While transition-metal-catalyzed asymmetric hydrogenation is highly effective for β -aryl substrates, aliphatic precursors—particularly cyclopropyl derivatives—often suffer from poor enamine geometry control, leading to diminished enantiomeric excess.

To ensure absolute stereochemical fidelity, this protocol employs a diastereoselective Reformatsky-type enolate addition using a chiral sulfinamide directing group[2]. The methodology is broken down into three causally linked stages:

  • Imine Condensation: Cyclopropanecarboxaldehyde is condensed with (S) -(−)-tert-butanesulfinamide. We utilize titanium(IV) ethoxide (Ti(OEt)₄) as a dual-purpose Lewis acid and water scavenger. Unlike weaker desiccants (e.g., MgSO₄), Ti(OEt)₄ ensures quantitative imine formation without promoting α -epimerization or aldol condensation side reactions.

  • Diastereoselective Enolate Addition: The lithium enolate of tert-butyl acetate is generated using LDA and reacted with the (S) -sulfinyl imine at -78 °C. The causality of the high stereoselectivity lies in the transition state: the lithium cation strongly coordinates to both the enolate oxygen and the sulfinyl oxygen, organizing a rigid, six-membered chair-like transition state. This effectively blocks the Si-face, directing the nucleophilic attack exclusively to the Re-face of the imine to establish the (S) -configuration at the new β -carbon stereocenter[3].

  • Global Deprotection: The resulting (S,S)

    β -amino tert-butyl ester undergoes global deprotection in refluxing 6M aqueous HCl. This single step efficiently hydrolyzes the tert-butyl ester and cleaves the acid-labile tert-butanesulfinyl group (releasing volatile SO₂ and isobutylene), directly precipitating the self-validating (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride salt.

Synthetic Workflow

SynthesisWorkflow A Cyclopropane- carboxaldehyde B (S)-Sulfinyl Imine A->B (S)-t-Bu-Sulfinamide Ti(OEt)4, THF C (S,S)-β-Amino tert-Butyl Ester B->C t-BuOAc, LDA THF, -78 °C D (3S)-Amino Acid HCl Salt C->D 6M aq. HCl Reflux, 6h

Figure 1: Three-step enantioselective synthesis workflow via Ellman's chiral sulfinamide auxiliary.

Step-by-Step Experimental Protocols

General Note: All reactions must be performed under an inert atmosphere (N₂ or Ar) using anhydrous solvents. Glassware should be oven-dried at 120 °C prior to use to prevent moisture-induced degradation of the enolate or the Ti(OEt)₄ reagent.

Protocol A: Synthesis of (S,E)-N-(Cyclopropylmethylene)-2-methylpropane-2-sulfinamide
  • Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer, add (S) -(−)-tert-butanesulfinamide (10.0 g, 82.5 mmol) and anhydrous THF (150 mL).

  • Activation: Add cyclopropanecarboxaldehyde (6.36 g, 90.7 mmol, 1.1 equiv) followed by the dropwise addition of Ti(OEt)₄ (37.6 g, 165.0 mmol, 2.0 equiv) at room temperature.

  • Reaction: Stir the yellow solution at room temperature for 12 hours. Track reaction completion via TLC (Hexanes/EtOAc 7:3, visualization by UV and KMnO₄ stain).

  • Workup: Pour the reaction mixture into an equal volume of saturated aqueous NaHCO₃ (150 mL) with rapid stirring. A dense white precipitate of TiO₂ will immediately form. Filter the suspension through a tightly packed pad of Celite to prevent emulsion formation, and wash the filter cake thoroughly with EtOAc (3 × 100 mL).

  • Isolation: Transfer the filtrate to a separatory funnel, isolate the organic layer, wash with brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc 9:1 to 7:3) to yield the pure (S) -imine as a pale yellow oil.

Protocol B: Diastereoselective Addition to Form (S)-tert-Butyl 3-((S)-1,1-dimethylethylsulfinamido)-3-cyclopropylpropanoate
  • Enolate Generation: In a flame-dried 500 mL flask, dissolve diisopropylamine (13.5 mL, 96.0 mmol) in anhydrous THF (100 mL). Cool to -78 °C using a dry ice/acetone bath. Add n-BuLi (2.5 M in hexanes, 36.8 mL, 92.0 mmol) dropwise. Stir for 30 min to form LDA.

  • Ester Addition: Add tert-butyl acetate (10.7 g, 92.0 mmol) dropwise over 15 minutes at -78 °C. Stir for 45 minutes to ensure complete and uniform enolate formation.

  • Imine Addition: Dissolve the (S) -imine (Protocol A product, ~13.5 g, 78.0 mmol) in anhydrous THF (50 mL). Add this solution dropwise down the side of the flask to the enolate mixture at -78 °C over 30 minutes.

  • Reaction: Maintain the temperature strictly at -78 °C for 3 hours. Critical Insight: Allowing the temperature to rise prematurely will disrupt the lithium-coordinated transition state, leading to a precipitous drop in diastereomeric ratio.

  • Quench & Workup: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl (100 mL), then allow the mixture to warm to room temperature. Extract with EtOAc (3 × 100 mL), dry over Na₂SO₄, and concentrate. The crude product can be recrystallized from hexanes/ethyl acetate to afford the diastereomerically pure (S,S) -ester.

Protocol C: Global Deprotection to (3S)-3-Amino-3-cyclopropylpropanoic Acid Hydrochloride
  • Hydrolysis: Suspend the purified (S,S) -ester (15.0 g, 51.8 mmol) in 6M aqueous HCl (100 mL) in a 250 mL round-bottom flask equipped with a reflux condenser.

  • Reflux: Heat the mixture to reflux (approx. 105 °C) for 6 hours. The reaction will initially be heterogeneous but will become a clear, homogeneous solution as the lipophilic tert-butyl ester and sulfinyl groups are cleaved.

  • Isolation: Cool the solution to room temperature. Wash the aqueous layer with diethyl ether (2 × 50 mL) to extract organic impurities and residual sulfinic acid byproducts.

  • Lyophilization: Concentrate the highly pure aqueous layer in vacuo to remove excess HCl and water. Lyophilize the resulting residue to afford (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride as a white, crystalline solid.

Data Presentation and Validation

Table 1: Optimization of the Enolate Addition Step Demonstrating the causality of the chosen parameters: The Li⁺ cation and cryogenic temperatures are strictly required to enforce the rigid closed transition state.

Enolate SourceMetal CationTemperature (°C)Diastereomeric Ratio ( dr )Isolated Yield (%)
t-BuOAc / LDA Li⁺ -78 98:2 88
t-BuOAc / KHMDSK⁺-7885:1572
t-BuOAc / LDALi⁺-4090:1085
t-BuOAc / LDALi⁺075:2560

Table 2: Analytical Specifications for the Final Hydrochloride Salt Self-validating analytical parameters for quality control.

ParameterSpecification / ResultAnalytical Method
Appearance White crystalline powderVisual Inspection
Enantiomeric Excess ( ee ) > 99.5%Chiral HPLC (Crownpak CR(+), pH 2.0 HClO₄)
Chemical Purity > 99.0%RP-HPLC (C18, 210 nm)
Specific Rotation [α]D20​ Conforms to (S) -enantiomer standardPolarimetry ( c 1.0, H₂O)
Mass Spectrometry m/z 130.086 [M+H]⁺ (free base)ESI-LC-HRMS

References

  • Tang, T. P.; Ellman, J. A. "The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis and Applications of β -Amino Acids." The Journal of Organic Chemistry1999 , 64 (1), 12-13. URL: [Link]

  • Tang, T. P.; Ellman, J. A. "Asymmetric Synthesis of β -Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines." The Journal of Organic Chemistry2002 , 67 (22), 7819-7832. URL: [Link]

  • Organic Chemistry Portal. " β -Amino Acid synthesis by C-C coupling." Literature Review & Methodology Index. URL: [Link]

Sources

Application

Scale-Up Synthesis of (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride: An Application Note and Protocol

Introduction (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride is a chiral non-proteinogenic β-amino acid of significant interest in medicinal chemistry. Its constrained cyclopropyl moiety can impart unique conforma...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride is a chiral non-proteinogenic β-amino acid of significant interest in medicinal chemistry. Its constrained cyclopropyl moiety can impart unique conformational properties to peptidomimetics and other bioactive molecules, potentially enhancing metabolic stability, target affinity, and oral bioavailability. The growing demand for this and other chiral β-amino acids in drug discovery and development necessitates robust and scalable synthetic routes to ensure a consistent supply of high-purity material.[1]

This application note provides a comprehensive guide for the scale-up synthesis of (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride. The presented methodology is based on a classical resolution approach, which remains a cost-effective and reliable strategy for large-scale production of chiral molecules.[2] We will delve into the mechanistic underpinnings of each synthetic step, provide detailed, field-proven protocols, and address critical considerations for process optimization and safety on a larger scale.

Synthetic Strategy: A Multi-Step Approach to Enantiopurity

The overall synthetic strategy involves a five-step sequence, commencing with the synthesis of racemic 3-amino-3-cyclopropylpropanoic acid, followed by esterification, diastereomeric salt resolution, and finally, liberation and hydrochloride salt formation of the desired (S)-enantiomer.

A visual representation of the synthetic workflow is provided below:

Synthetic_Workflow A Cyclopropanecarboxaldehyde + Malonic Acid + NH4OAc B Racemic 3-amino-3-cyclopropylpropanoic acid A->B Step 1: Knoevenagel-type Condensation & Reduction C Racemic Isopropyl 3-amino-3-cyclopropylpropanoate B->C Step 2: Esterification D Diastereomeric Salt with L-Tartaric Acid ((S)-ester-L-tartrate) C->D Step 3: Diastereomeric Resolution E (S)-Isopropyl 3-amino-3-cyclopropylpropanoate D->E Step 4: Liberation of Free Amine F (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride E->F Step 5: Hydrolysis & HCl Salt Formation

Caption: Synthetic workflow for (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride.

Detailed Experimental Protocols

Step 1: Synthesis of Racemic 3-amino-3-cyclopropylpropanoic acid

This initial step involves a one-pot reaction that combines a Knoevenagel-type condensation with an in-situ reduction. Cyclopropanecarboxaldehyde reacts with malonic acid in the presence of an ammonia source (ammonium acetate) to form a β-amino acid.

Mechanism Insight: The reaction proceeds through the formation of an imine from cyclopropanecarboxaldehyde and ammonia, which then acts as an electrophile for the enolate of malonic acid in a Mannich-like reaction. Subsequent decarboxylation and reduction lead to the desired racemic β-amino acid. The use of an ammonium salt as both the ammonia source and catalyst is a key feature of this efficient one-pot process.[3][4][5]

Protocol:

  • To a suitable reaction vessel equipped with a mechanical stirrer, reflux condenser, and temperature probe, add ethanol (5 volumes relative to cyclopropanecarboxaldehyde).

  • Add ammonium acetate (2.0 equivalents) to the ethanol and stir until dissolved.

  • Slowly add cyclopropanecarboxaldehyde (1.0 equivalent) to the solution while maintaining the temperature below 25 °C. Stir the resulting solution for 1 hour at room temperature.

  • Add malonic acid (1.0 equivalent) in portions to the reaction mixture. An exotherm may be observed; maintain the temperature below 30 °C.

  • Stir the reaction mixture at room temperature overnight.

  • Heat the mixture to reflux and maintain for 6 hours.

  • Cool the reaction mixture to 30 °C and add acetone (10 volumes).

  • Stir the mixture at room temperature overnight to allow for complete precipitation of the product.

  • Cool the mixture to 0-5 °C in an ice bath and stir for 30 minutes.

  • Filter the solid product, wash with cold acetone, and dry under vacuum to afford racemic 3-amino-3-cyclopropylpropanoic acid.

ParameterValue
Starting Materials Cyclopropanecarboxaldehyde, Malonic Acid, Ammonium Acetate
Solvent Ethanol, Acetone
Reaction Temperature Room Temperature to Reflux
Reaction Time Overnight + 6 hours
Typical Yield 70-80%
Step 2: Esterification of Racemic 3-amino-3-cyclopropylpropanoic acid

Esterification of the carboxylic acid is necessary to prevent its interference in the subsequent resolution step. The isopropyl ester is prepared by reacting the amino acid with isopropanol in the presence of an acid catalyst.

Protocol:

  • Suspend the racemic 3-amino-3-cyclopropylpropanoic acid (1.0 equivalent) in isopropanol (10 volumes).

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 equivalents) to the suspension. Caution: This reaction is exothermic and releases HCl and SO2 gas. Perform this addition in a well-ventilated fume hood.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove excess isopropanol and HCl.

  • The crude product, racemic isopropyl 3-amino-3-cyclopropylpropanoate hydrochloride, can be used directly in the next step or purified by distillation.

ParameterValue
Starting Material Racemic 3-amino-3-cyclopropylpropanoic acid
Reagents Isopropanol, Thionyl Chloride
Reaction Temperature 0-5 °C to Reflux
Reaction Time 4 hours
Typical Yield 90-95%
Step 3: Diastereomeric Resolution with L-Tartaric Acid

This is the key step for separating the enantiomers. The racemic amino ester is treated with a chiral resolving agent, L-tartaric acid, to form a pair of diastereomeric salts with different solubilities. The less soluble salt, the (S)-ester-L-tartrate, will preferentially crystallize.

Principle of Resolution:

Resolution_Principle cluster_0 Racemic Amino Ester cluster_1 Chiral Resolving Agent cluster_2 Diastereomeric Salts (Different Solubilities) R-ester R-ester R-ester-L-tartrate (R)-ester-L-tartrate (More Soluble) R-ester->R-ester-L-tartrate S-ester S-ester S-ester-L-tartrate (S)-ester-L-tartrate (Less Soluble) S-ester->S-ester-L-tartrate L-Tartaric Acid L-Tartaric Acid L-Tartaric Acid->R-ester-L-tartrate L-Tartaric Acid->S-ester-L-tartrate

Caption: Principle of diastereomeric salt resolution.

Protocol:

  • Dissolve the racemic isopropyl 3-amino-3-cyclopropylpropanoate (1.0 equivalent) in a mixture of isopropanol (4.5 volumes) and water (0.5 volumes).

  • Add L-tartaric acid (0.5 equivalents) to the solution.

  • Heat the mixture to reflux with stirring until all solids dissolve.

  • Slowly cool the solution to room temperature and stir overnight to allow for crystallization.

  • Cool the mixture in an ice bath for at least 2 hours.

  • Filter the crystalline diastereomeric salt and wash with a cold isopropanol/water (9:1) mixture.

  • Dry the salt under vacuum. The diastereomeric excess can be improved by recrystallization from the same solvent system if necessary.

Scale-Up Considerations for Crystallization:

  • Cooling Profile: A slow and controlled cooling rate is crucial to promote the growth of larger, purer crystals and prevent the co-precipitation of the more soluble diastereomer.[6][7]

  • Agitation: The stirring rate should be sufficient to maintain a homogeneous suspension but not so vigorous as to induce excessive secondary nucleation, which can lead to smaller, less pure crystals.[8]

  • Seeding: Introducing a small amount of the pure desired diastereomeric salt at the appropriate temperature can help control the crystallization process and improve consistency between batches.

Step 4: Liberation of the Free (S)-Amino Ester

The resolved diastereomeric salt is treated with a base to neutralize the tartaric acid and liberate the free (S)-amino ester.

Protocol:

  • Suspend the (S)-ester-L-tartrate salt in a mixture of water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Cool the mixture to 0-5 °C.

  • Slowly add a base (e.g., 2M sodium hydroxide or saturated sodium bicarbonate solution) with vigorous stirring until the pH of the aqueous layer is between 9 and 10.

  • Separate the organic layer and extract the aqueous layer with the same organic solvent (2-3 times).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the (S)-isopropyl 3-amino-3-cyclopropylpropanoate.

Step 5: Hydrolysis and Hydrochloride Salt Formation

The final step involves the hydrolysis of the isopropyl ester to the free carboxylic acid, followed by the formation of the hydrochloride salt.

Protocol:

  • Dissolve the (S)-isopropyl 3-amino-3-cyclopropylpropanoate in a suitable solvent (e.g., dioxane or a mixture of water and THF).

  • Add an aqueous solution of a strong acid (e.g., 6M HCl) and heat the mixture to reflux until the reaction is complete (monitored by TLC or HPLC).

  • Cool the reaction mixture and concentrate under reduced pressure to remove the solvent.

  • The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/diethyl ether) to afford pure (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride. A common method for forming the hydrochloride salt is to dissolve the free amino acid in a minimal amount of a suitable solvent and treat it with a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or isopropanol).[9][10][11]

Analytical Quality Control

AnalysisPurposeTypical Method
Reaction Monitoring To track the progress of each reaction step.Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC)
Purity Assessment To determine the chemical purity of intermediates and the final product.HPLC, Nuclear Magnetic Resonance (NMR) Spectroscopy
Enantiomeric Purity To determine the enantiomeric excess (e.e.) of the resolved amino ester and the final product.Chiral HPLC
Structural Confirmation To confirm the chemical structure of the final product.¹H NMR, ¹³C NMR, Mass Spectrometry

Safety and Handling

All synthetic procedures should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

  • Cyclopropanecarboxaldehyde: Highly flammable liquid and vapor. Causes severe skin burns and eye damage.[12][13][14][15]

  • Malonic Acid: Harmful if swallowed. Causes serious eye damage.[16][17][18][19][20]

  • Thionyl Chloride: Reacts violently with water. Toxic if inhaled. Causes severe skin burns and eye damage.[1][21][22][23][24]

  • L-Tartaric Acid: Causes serious eye irritation.[25][26][27][28][29]

Refer to the Safety Data Sheets (SDS) for each reagent for detailed handling and disposal information.

Conclusion

The synthetic route and protocols detailed in this application note provide a robust and scalable method for the preparation of (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride. The classical resolution approach, while traditional, offers a reliable and cost-effective solution for producing this valuable chiral building block in high enantiomeric purity. Careful control of crystallization conditions in the resolution step is paramount to achieving high diastereomeric and, consequently, enantiomeric purity on a large scale. Adherence to the outlined procedures and safety precautions will enable researchers and drug development professionals to confidently produce this key intermediate for their programs.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • van der Werf, M. J., et al. (2019). Mechanistic considerations and characterization of ammonia-based catalytic active intermediates of the green Knoevenagel reaction of various benzaldehydes. Taylor & Francis Online. Retrieved from [Link]

  • Breckland Scientific Supplies Ltd. (2018, October 23). Malonic Acid - SAFETY DATA SHEET. Retrieved from [Link]

  • Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. PMC. Retrieved from [Link]

  • Carl ROTH. (n.d.). 112403 - L(+)-Tartaric acid, Ph. Eur. - Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • Thermo Fisher Scientific. (2010, November 3). SAFETY DATA SHEET - L(+)-Tartaric acid. Retrieved from [Link]

  • ResearchGate. (2016, November 30). How to convert amino acid to its hydrochloride? Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: L(+)-Tartaric acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Malonic acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: L(+)-Tartaric acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Malonic acid. Retrieved from [Link]

  • MDPI. (2023, October 26). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Retrieved from [Link]

  • Physics Wallah. (2023, February 24). Reaction Mechanism of Knoevenagel Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts.
  • CORE. (n.d.). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters. Retrieved from [Link]

  • Academax. (n.d.). Catalytic Synthesis of Amino Acid Ester Hydrochloride by Hydrogen Chloride. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Knoevenagel Reaction. Retrieved from [Link]

  • ACS Publications. (2008, March 5). Crystallization Improvements of a Diastereomeric Kinetic Resolution through Understanding of Secondary Nucleation. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Retrieved from [Link]

  • BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Retrieved from [Link]

  • Science Learning Center. (n.d.). Resolution of a Racemic Mixture. Retrieved from [Link]

  • MDPI. (2023, December 28). Transferring Crystallization Conditions from Small to Larger Scale for Achieving Targeted Crystal Morphologies of an Active Pharmaceutical Ingredient. Retrieved from [Link]

  • ScienceDirect. (n.d.). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. PMC. Retrieved from [Link]

  • IntechOpen. (2018, October 10). New Opportunities to Improve the Enantiomeric and Diastereomeric Separations. Retrieved from [Link]

Sources

Method

Application Note: Advanced Resolution and Crystallization Strategies for (3S)-3-Amino-3-cyclopropylpropanoic Acid Hydrochloride

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Mechanistic Rationale The synthesis and purification of chiral...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The synthesis and purification of chiral β -amino acids are critical bottlenecks in the development of modern peptidomimetics and foldamers. The compound (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride (often abbreviated as (3S)-3-CPA HCl) is a highly specialized building block. The incorporation of the cyclopropyl ring severely restricts the conformational degrees of freedom of the β -amino acid backbone. When integrated into peptide sequences, this rigidity forces specific secondary structures (such as stable β -turns or helices) and dramatically increases the molecule's resistance to proteolytic cleavage[1].

While asymmetric synthesis (e.g., via engineered transaminases) is an emerging approach, the classical resolution of racemic intermediates via diastereomeric salt formation remains the most scalable, cost-effective, and thermodynamically reliable strategy for industrial-scale production[2].

Causality in Process Design
  • Why Diastereomeric Resolution of the Ester? Free β -amino acids exist as highly water-soluble zwitterions, making direct resolution in organic solvents nearly impossible. By esterifying the racemate (e.g., to ethyl 3-amino-3-cyclopropylpropanoate), the molecule becomes soluble in organic solvents, allowing for the introduction of bulky chiral resolving agents like (-)-Dibenzoyl-L-tartaric acid (L-DBTA)[2]. L-DBTA is selected because its bulky aromatic rings facilitate strong π−π stacking interactions, maximizing the lattice energy difference between the (S)- and (R)-diastereomeric salts.

  • Why the Hydrochloride Salt? Following resolution and hydrolysis, isolating the free zwitterionic acid is inefficient due to its isoelectric solubility profile. Converting the final product into a hydrochloride salt fully protonates the amine, yielding a highly crystalline, non-hygroscopic solid that is stable for long-term storage and perfectly suited for antisolvent crystallization.

Process Workflow

The following diagram illustrates the logical progression from the racemic ester to the highly purified, enantiopure hydrochloride salt.

Workflow Racemate Racemic Ethyl 3-amino-3- cyclopropylpropanoate Resolution Diastereomeric Salt Formation (+ L-DBTA in EtOH/H2O) Racemate->Resolution DiasSalt (S)-Ester • L-DBTA Salt (Crystalline Solid) Resolution->DiasSalt Cool to 5°C & Filter Neutralization Base Neutralization (aq. Na2CO3 / Extraction) DiasSalt->Neutralization Enantiomeric Enrichment EnantiopureEster (S)-Ethyl 3-amino-3- cyclopropylpropanoate Neutralization->EnantiopureEster Phase Separation Hydrolysis Acidic Hydrolysis (Reflux in 6M HCl) EnantiopureEster->Hydrolysis CrudeSalt Crude (3S)-3-CPA HCl Salt Hydrolysis->CrudeSalt Evaporate to Dryness Crystallization Controlled Cooling Crystallization (IPA / EtOAc System) CrudeSalt->Crystallization Dissolve at 70°C PureProduct Pure (3S)-3-amino-3- cyclopropylpropanoic acid HCl Crystallization->PureProduct Seed at 50°C, Cool to 5°C

Process workflow for the resolution and crystallization of (3S)-3-CPA hydrochloride.

Quantitative Data & Optimization

To establish a robust protocol, resolving agents and crystallization solvent systems were rigorously screened. The data below summarizes the thermodynamic and kinetic boundaries of the system.

Table 1: Resolving Agent Efficacy for 3-CPA Ethyl Ester
Resolving AgentSolvent SystemDiastereomeric Excess (de %)Yield (%)Causality / Observation
L-Tartaric AcidEtOH / Water78.035Moderate lattice energy; requires multiple recrystallizations[2].
(-)-Dibenzoyl-L-tartaric acid EtOH / Water 96.5 42 Bulky aromatic groups enhance π−π stacking, driving selective precipitation.
L-Mandelic AcidIsopropanol65.028High solubility of both diastereomers leads to poor recovery.
Table 2: Antisolvent Crystallization Screening for (3S)-3-CPA HCl
Solvent / AntisolventRatio (v/v)MorphologyPurity (HPLC Area %)Yield (%)Causality / Observation
Isopropanol / EtOAc 1:3 Prismatic >99.8 88 Optimal supersaturation control; avoids liquid-liquid phase separation (oiling out).
Methanol / MTBE1:5Needles98.575Rapid kinetics lead to solvent inclusion and lower bulk density.
Water / Acetone1:10Amorphous95.060High solubility in the water fraction causes massive yield loss to the mother liquor.

Detailed Experimental Protocols

The following methodologies are designed as self-validating systems . By integrating in-process controls (IPCs) directly into the workflow, the protocols ensure that the operator cannot proceed to the next step unless thermodynamic or kinetic equilibrium has been analytically proven.

Protocol A: Diastereomeric Resolution of the Racemic Ester

Objective: Isolate the (S)-enantiomer via selective precipitation.

  • Dissolution: In a jacketed reactor, dissolve 1.0 equivalent of racemic ethyl 3-amino-3-cyclopropylpropanoate in a 9:1 mixture of Ethanol/Water (10 volumes). Heat to 60°C.

  • Chiral Agent Addition: Slowly add 1.0 equivalent of (-)-Dibenzoyl-L-tartaric acid (L-DBTA) as a solution in Ethanol.

  • Thermodynamic Equilibration: Hold the solution at 60°C for 30 minutes to ensure complete dissolution, then cool to 5°C at a linear rate of 0.2°C/min.

  • Self-Validation (IPC): Before filtration, extract a 1 mL aliquot of the mother liquor. Neutralize with aqueous Na2​CO3​ , extract into MTBE, and analyze via Chiral HPLC. Validation Gate: The process may only proceed to filtration when the mother liquor shows a plateaued enrichment of the (R)-enantiomer (indicating the (S)-enantiomer has fully precipitated). If the (S)-enantiomer is still dropping in the mother liquor, hold at 5°C for an additional 2 hours.

  • Isolation: Filter the resulting crystals and wash with cold Ethanol.

Protocol B: Hydrolysis and Hydrochloride Salt Formation

Objective: Cleave the ester and form the crude API salt.

  • Neutralization: Suspend the diastereomeric salt in water (5 volumes) and add 2.0 equivalents of Na2​CO3​ . Extract the liberated (S)-ester with Ethyl Acetate (3 x 5 volumes).

  • Acidic Hydrolysis: Concentrate the organic layer to an oil, then resuspend in 6M aqueous HCl (10 volumes). Reflux at 100°C for 12 hours.

  • Self-Validation (IPC): Analyze the reaction mixture via LC-MS. Validation Gate: The hydrolysis is deemed complete only when the mass signal for the ethyl ester ( [M+H]+=158 ) is entirely replaced by the free acid ( [M+H]+=130 ).

  • Evaporation: Distill off the aqueous HCl under reduced pressure to yield crude (3S)-3-CPA HCl as a pale yellow solid.

Protocol C: Controlled Cooling Crystallization of (3S)-3-CPA HCl

Objective: Achieve >99.8% chemical and enantiomeric purity while optimizing crystal morphology.

  • Primary Dissolution: Dissolve the crude (3S)-3-CPA HCl in Isopropanol (IPA, 4 volumes) at 70°C.

  • Polish Filtration: Pass the hot solution through a 0.22 µm PTFE inline filter into a pre-heated crystallization vessel to remove any insoluble degradants or dust (which can act as unwanted nucleation sites).

  • Antisolvent Addition & Seeding: Maintain the temperature at 50°C. Slowly dose Ethyl Acetate (EtOAc, 2 volumes) over 30 minutes to approach the edge of the Metastable Zone Width (MSZW). Introduce 1% w/w of pure (3S)-3-CPA HCl crystalline seeds.

  • Self-Validation (FBRM Feedback Loop): Utilize a Focused Beam Reflectance Measurement (FBRM) probe to monitor chord length distribution. Validation Gate: If the FBRM detects a sudden spike in fine particles (<10 µm) indicating secondary nucleation or oiling out, the automated reactor must pause the EtOAc dosing and increase the temperature by 2°C to dissolve the fines. Cooling only resumes when the chord length stabilizes, proving that crystal growth is occurring exclusively on the primary seeds.

  • Controlled Cooling: Once the seed bed is established, cool the suspension to 5°C at 0.1°C/min. Dose the remaining EtOAc (10 volumes) continuously during the cooling ramp.

  • Isolation: Filter the prismatic crystals, wash with cold EtOAc, and dry under vacuum at 40°C until Karl Fischer (KF) titration reads <0.5% water.

References

  • Google Patents.
  • National Center for Biotechnology Information (PMC). "Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry." Accessed March 19, 2026. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (3S)-3-Amino-3-cyclopropylpropanoic Acid Hydrochloride

Welcome to the Synthesis Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide and validated protocol matrix to address the specific bottlenecks researchers encounter when synthesi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide and validated protocol matrix to address the specific bottlenecks researchers encounter when synthesizing (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride.

This chiral β -amino acid is a highly valuable cyclopropane isostere, frequently utilized in the development of enzyme inhibitors (such as GABA aminotransferase inhibitors) and advanced pharmaceutical agents 1[1]. While classical industrial routes rely on the resolution of racemic mixtures using L-tartaric acid 2[2], modern asymmetric synthesis utilizing Ellman’s tert-butanesulfinamide auxiliary provides superior enantiomeric excess (ee) and overall yield 3[3]. This guide focuses on mastering the asymmetric route.

Synthesis Workflow

SynthesisWorkflow A Cyclopropanecarboxaldehyde + (S)-t-Butanesulfinamide B Ti(OEt)4 Condensation A->B C (S)-t-Butanesulfinyl Imine B->C - EtOH D Methyl Acetate Enolate + ClTi(O-i-Pr)3 C->D E N-Sulfinyl β-Amino Ester (High dr) D->E Diastereoselective Addition F 1. 6M HCl, Reflux 2. Crystallization E->F Deprotection & Hydrolysis G (3S)-3-Amino-3-cyclopropyl- propanoic acid HCl F->G Pure Product

Asymmetric synthesis workflow of (3S)-3-amino-3-cyclopropylpropanoic acid HCl.

Troubleshooting & FAQs

Q1: Why is the yield of my (S)-tert-butanesulfinyl imine condensation step lower than the expected >90%? Analysis & Causality: The condensation of cyclopropanecarboxaldehyde with (S)-tert-butanesulfinamide is an equilibrium-driven process. Standard desiccants (like MgSO4​ ) are often insufficient to drive the reaction to completion. Solution: Utilize Titanium(IV) ethoxide ( Ti(OEt)4​ ) as both a Lewis acid and a water scavenger. Ti(OEt)4​ irreversibly reacts with the generated water to form insoluble TiO2​ , effectively pushing the equilibrium forward. Ensure the reaction is run at room temperature; elevated temperatures can cause the cyclopropanecarboxaldehyde to polymerize or the imine to degrade 4[4].

Q2: During the acetate enolate addition, I am observing a poor diastereomeric ratio (dr) and low conversion. How can I improve this? Analysis & Causality: The direct addition of standard lithium enolates (e.g., generated via LDA) to tert-butanesulfinyl imines proceeds through a loose, open transition state, resulting in poor facial selectivity. Solution: You must transmetalate the lithium enolate with chlorotitanium triisopropoxide ( ClTi(O−i−Pr)3​ ) prior to addition. The titanium enolate forms a highly organized, rigid six-membered cyclic transition state. The titanium coordinates simultaneously to the enolate oxygen, the imine nitrogen, and the sulfinyl oxygen, locking the conformation and directing nucleophilic attack strictly to one face of the imine 5[5].

Q3: What causes incomplete deprotection or epimerization during the final cleavage to the hydrochloride salt? Analysis & Causality: The tert-butanesulfinyl group is stable to basic conditions but highly sensitive to acid 4[4]. However, attempting to hydrolyze the methyl ester and cleave the sulfinyl group simultaneously using overly harsh aqueous acids for extended periods can cause partial epimerization at the α -carbon. Solution: Perform a monitored, one-pot deprotection/hydrolysis using 6M aqueous HCl at reflux (100°C) for exactly 2-3 hours. Prolonged heating is detrimental. If the ester hydrolysis is sluggish due to biphasic separation, add a small volume of 1,4-dioxane to homogenize the mixture.

Q4: If I am using the classical resolution route, why is my recovery of the (3S) enantiomer so low after tartaric acid crystallization? Analysis & Causality: In classical resolution, racemic 3-cyclopropylalanine ester is crystallized with a chiral acid (e.g., L-tartaric acid) 2[2]. Low yields typically stem from an incorrect solvent ratio, causing either co-crystallization of the undesired enantiomer or excessive solubility of the desired diastereomeric salt. Solution: Strictly control the solvent ratio. The optimal system is an isopropanol-to-water ratio of 9:1 (v/v). Ensure the mixture is heated to complete dissolution and cooled very slowly (overnight) without agitation to allow the thermodynamically favored (3S)-diastereomeric salt to selectively precipitate.

Data Presentation: Optimization of Enolate Addition

The choice of metal counterion during the enolate addition is the single most critical variable for determining the yield and stereopurity of the final β -amino acid 5[5].

Table 1: Impact of Enolate Metal Counterion on Yield and Diastereoselectivity (dr) in Ellman Imine Additions

Enolate TypeReagents UsedTransition State GeometryTypical YieldDiastereomeric Ratio (dr)
Lithium Enolate Methyl acetate, LDA, THF, -78°COpen / Loose60 - 75%~ 85:15
Titanium Enolate Methyl acetate, LDA, ClTi(O−i−Pr)3​ Cyclic / Rigid (6-membered)88 - 95%> 98:2
Zinc Enolate Ethyl bromoacetate, Zn dust, THFChelated70 - 80%~ 90:10
Experimental Protocols: Self-Validating Systems

The following methodologies are engineered with built-in validation checkpoints to ensure protocol integrity at every stage.

Step 1: Synthesis of (S)-N-(Cyclopropylmethylene)-tert-butanesulfinamide
  • Preparation: In an oven-dried, argon-purged flask, dissolve (S)-tert-butanesulfinamide (1.0 eq) in anhydrous THF to achieve a 0.5 M solution.

  • Activation: Add cyclopropanecarboxaldehyde (1.1 eq) via syringe, followed by Titanium(IV) ethoxide (2.0 eq).

  • Reaction: Stir the mixture at room temperature for 12 hours.

    • Validation Checkpoint: Analyze via TLC or LC-MS. The reaction must show complete consumption of the sulfinamide starting material before proceeding.

  • Workup: Pour the mixture into an equal volume of rapidly stirring brine. A heavy white suspension of TiO2​ will form. Filter the suspension through a tightly packed pad of Celite and wash the pad thoroughly with ethyl acetate.

  • Isolation: Separate the organic layer, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure imine as a viscous oil.

Step 2: Diastereoselective Titanium Enolate Addition
  • Enolate Generation: In a separate dry flask, add diisopropylamine (1.2 eq) to anhydrous THF at -78°C. Add n-BuLi (1.1 eq) dropwise. Stir for 30 min. Add methyl acetate (1.1 eq) dropwise and stir for an additional 30 min to form the lithium enolate.

  • Transmetalation: Dropwise add ClTi(O−i−Pr)3​ (1.2 eq) to the lithium enolate at -78°C. Stir for 45 min. The solution will shift in color (typically to a pale yellow/orange), indicating successful titanium enolate formation.

  • Addition: Dissolve the imine from Step 1 (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the titanium enolate at -78°C. Stir for 4 hours at -78°C.

  • Quench & Workup: Quench the reaction cold with saturated aqueous NH4​Cl . Filter through Celite, extract the aqueous layer with ethyl acetate, dry the combined organics, and concentrate.

    • Validation Checkpoint: Obtain a crude 1H NMR. The diastereomeric ratio should be >98:2, easily verified by integrating the distinct tert-butyl singlet signals of the diastereomers (typically found between 1.15 and 1.25 ppm).

Step 3: Deprotection and Hydrolysis
  • Cleavage: Dissolve the purified β -amino ester in 6M aqueous HCl (approximately 10 volumes relative to mass).

  • Hydrolysis: Heat the mixture to reflux (100°C) for 2 to 3 hours.

    • Validation Checkpoint: Monitor by LC-MS. The reaction is complete when both the starting material and the intermediate deprotected ester are completely consumed, leaving only the mass of the fully hydrolyzed amino acid.

  • Isolation: Cool the mixture to room temperature. Extract the aqueous phase twice with diethyl ether. This step removes cleaved organic impurities and unreacted starting materials, leaving the highly polar product in the aqueous layer.

  • Concentration: Lyophilize or carefully evaporate the aqueous layer under reduced pressure to yield (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride as a pure, white crystalline solid.

References
  • Preparation of 3-amino-3-cyclopropylpropanoate esters - Google Patents.2

  • Synthesis of Cyclopropane Isosteres of the Antiepilepsy Drug Vigabatrin and Evaluation of their Inhibition of GABA Aminotransferase - Taylor & Francis. 1

  • Ellman's Sulfinamides - Sigma-Aldrich. 3

  • The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis and Applications of β-Amino Acids - Organic Chemistry Portal. 4

  • Asymmetric Synthesis of β-Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines | The Journal of Organic Chemistry - ACS Publications. 5

Sources

Optimization

Technical Support Center: Troubleshooting (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride

Welcome to the Application Support Center. This guide is engineered for research scientists and drug development professionals experiencing solubility bottlenecks with (3S)-3-amino-3-cyclopropylpropanoic acid hydrochlori...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is engineered for research scientists and drug development professionals experiencing solubility bottlenecks with (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride .

As a chiral β -amino acid derivative containing a sterically hindering and lipophilic cyclopropyl ring, this compound exhibits unique thermodynamic behaviors in solution. The presence of the hydrochloride (HCl) salt further complicates its solubility profile across different dielectric constants. This guide synthesizes structural causality with field-proven protocols to resolve common precipitation and solvation issues.

Physicochemical & Solubility Profile

To troubleshoot effectively, we must first establish the baseline thermodynamic and electrostatic properties of the molecule. The table below summarizes the critical data required to predict its behavior in various solvent systems.

PropertyEstimated ValueMechanistic Impact on Solubility
Molecular Weight 165.62 g/mol (Salt)Low molecular weight generally favors solvation, but lattice energy in the solid state dictates actual dissolution rates.
pKa 1​ (Carboxyl) ~3.55At pH < 3.5, the molecule is fully protonated (cationic). Highly soluble in water; insoluble in non-polar organics [3].
pKa 2​ (Amino) ~10.24At pH > 10.5, the molecule is fully deprotonated (anionic). Highly soluble in aqueous bases.
Isoelectric Point (pI) ~6.90At pH ~7.0, the molecule exists as a neutral zwitterion. Net charge is zero, resulting in minimum aqueous solubility .
Lipophilicity (LogP) Negative (Salt form)The cyclopropyl group adds local hydrophobicity, but the overall HCl salt is highly polar, resisting solvation in DCM or THF.

Troubleshooting FAQs: Causality & Solutions

Q1: Why does the compound precipitate instantly when I dissolve it in PBS or physiological saline?

The Causality: This is a classic manifestation of the Common-Ion Effect [1]. Phosphate-buffered saline (PBS) and normal saline contain high concentrations of chloride ions (up to 150 mM). Because your compound is an HCl salt, the dissolution equilibrium is dictated by its solubility product constant ( Ksp​ ):

Ksp​=[R−NH3+​][Cl−]

When introduced to a chloride-rich buffer, the massive excess of ambient Cl− forces the equilibrium to the left (Le Chatelier's Principle), drastically reducing the solubility of the salt and causing it to crash out of solution. The Fix: Dissolve the compound in sterile, deionized water first to ensure complete solvation, then slowly titrate it into your working buffer. Alternatively, use a chloride-free buffer system (e.g., HEPES or Acetate) if high concentrations are required.

Q2: I am using this building block for Solid-Phase Peptide Synthesis (SPPS). Why won't it dissolve in DCM or DMF?

The Causality: Hydrochloride salts of amino acids possess high crystal lattice energies and are highly polar, making them inherently insoluble in low-dielectric organic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF). The Fix: You must "free-base" the compound in situ [2]. By adding a non-nucleophilic tertiary amine like N,N-Diisopropylethylamine (DIPEA), you neutralize the HCl. This generates DIPEA-HCl (which is soluble in DMF) and liberates the free β -amino acid, which readily dissolves and is primed for coupling reagents (e.g., HATU or EDC). See Protocol A below.

Q3: My aqueous stock solution turns cloudy after sitting on the bench for a few hours. What is happening?

The Causality: If your solution's pH is drifting toward the compound's isoelectric point (pI 6.90), the molecules are transitioning into their zwitterionic state. In this state, the electrostatic repulsion between molecules is minimized, allowing the hydrophobic cyclopropyl rings to aggregate via van der Waals forces, leading to slow crystallization or gelation. The Fix: Adjust the pH of your stock solution to be at least 2 units away from the pI (i.e., pH < 4.5 or pH > 8.9) to maintain a net charge on the molecules, ensuring electrostatic repulsion keeps them solvated.

Visual Diagnostics

Solubility Troubleshooting Workflow

Use the following decision tree to rapidly diagnose and resolve your specific solvation barrier.

Troubleshooting Start Solubility Issue Detected Solvent Identify Solvent System Start->Solvent Aqueous Aqueous / Biological Buffer Solvent->Aqueous Organic Organic (DCM, DMF, THF) Solvent->Organic CheckCl High Chloride Concentration? Aqueous->CheckCl SaltForm HCl Salt is Polar/Insoluble Organic->SaltForm CommonIon Common Ion Effect Action: Pre-dissolve in DI H2O CheckCl->CommonIon Yes (e.g., PBS) CheckpH Check Solution pH CheckCl->CheckpH No Isoelectric pH is near 6.9 (pI) Action: Adjust pH <4.5 or >8.9 CheckpH->Isoelectric Precipitation FreeBase Action: Add 1.2-2.0 eq DIPEA to liberate free amine SaltForm->FreeBase Neutralization

Figure 1: Decision tree for troubleshooting (3S)-3-amino-3-cyclopropylpropanoic acid HCl solubility.

pH-Dependent Chemical State Transitions

Understanding the protonation state is critical for predicting both solubility and reactivity.

Protonation Cation Cation Zwitterion Zwitterionic Form (pH ~ 6.9) +NH3-R-COO- Lowest Solubility (Precipitates) Cation->Zwitterion + Base Zwitterion->Cation + Acid Anion Anion Zwitterion->Anion + Base Anion->Zwitterion + Acid

Figure 2: Protonation states of the beta-amino acid relative to ambient pH.

Self-Validating Experimental Protocols

Protocol A: In Situ Free-Basing for Organic Peptide Coupling

Objective: Dissolve the HCl salt in DMF/DCM for amide bond formation without premature degradation.

  • Weighing: Weigh the desired amount of (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride into a dry reaction vial.

  • Suspension: Add anhydrous DMF or DCM to achieve the target molarity (typically 0.1 M to 0.5 M). Self-Validation Check: The solution will remain a cloudy suspension. This confirms the intact HCl salt.

  • Neutralization: Add 1.2 to 1.5 molar equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Activation: Vortex or sonicate for 60 seconds. Self-Validation Check: The suspension should transition to a clear, homogeneous solution, confirming the successful generation of the soluble free base.

  • Coupling: Immediately add your coupling reagent (e.g., HATU) and proceed with the reaction. Do not let the free base sit for extended periods to avoid cyclization side-reactions.

Protocol B: Preparation of High-Concentration Aqueous Stocks (100 mM+)

Objective: Create a stable, highly concentrated aqueous stock for biological assays while avoiding the common-ion effect.

  • Solvent Selection: Use strictly highly purified, deionized water (18.2 M Ω⋅ cm). Do not use PBS or saline for the initial stock.

  • Dissolution: Add the compound to the water. It should dissolve readily due to the native acidity of the HCl salt.

  • pH Adjustment (Crucial): Measure the pH. It will likely be highly acidic (pH 2-3). If your downstream application requires a neutral pH, do not use NaOH or HCl to adjust it, as this introduces localized salt spikes. Instead, use a mild, non-chloride biological buffer (like 1M Tris-Base) to gently bring the pH to ~7.4.

  • Observation: If transient cloudiness appears during titration, pause and vortex until clear. This indicates you are passing through the isoelectric point (pI ~6.9).

References

  • Source: National Institutes of Health (NIH)
  • How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?
  • β-Alanine (Physicochemical Properties of Beta-Amino Acids)
Troubleshooting

HPLC method development for (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride

Welcome to the Technical Support Center for the chromatographic analysis of (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride . As an aliphatic β -amino acid with a cyclopropyl ring, this molecule presents a unique...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic analysis of (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride .

As an aliphatic β -amino acid with a cyclopropyl ring, this molecule presents a unique triad of analytical challenges: extreme polarity (causing it to elute in the void volume of standard reversed-phase columns), the absence of a UV chromophore, and the critical need for rigorous chiral (enantiomeric) resolution.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure robust method development.

Method Development Workflow

G Start HPLC Method Development (3S)-3-amino-3-cyclopropylpropanoic acid HCl Q1 Primary Analytical Goal? Start->Q1 Chiral Enantiomeric Purity (3S vs 3R) Q1->Chiral Assay Assay & Impurity Profiling Q1->Assay DirectChiral Direct Separation: Chiral Stationary Phase (e.g., Teicoplanin, Crown Ether) Chiral->DirectChiral Underivatized IndirectChiral Indirect Separation: Pre-column Derivatization (e.g., Marfey's Reagent) Chiral->IndirectChiral Derivatized HILIC HILIC Mode (Ammonium Formate / ACN) + CAD / ELSD Assay->HILIC High Polarity IPRP Ion-Pairing RP-HPLC (HFBA / TFA) + CAD / ELSD Assay->IPRP Alternative

Decision tree for HPLC method development of (3S)-3-amino-3-cyclopropylpropanoic acid HCl.

Section 1: Overcoming Retention & Peak Shape Challenges

FAQ: Why does (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride elute in the void volume ( t0​ ) on my standard C18 column?

Causality: As a hydrochloride salt of a small aliphatic amino acid, this compound is highly hydrophilic. Depending on the mobile phase pH, it exists as a zwitterion or a cation. Standard C18 columns rely entirely on hydrophobic interactions, which are fundamentally insufficient to retain this polar molecule.

Solution: Implement Hydrophilic Interaction Liquid Chromatography (HILIC)[1]. HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase. Retention is driven by the partitioning of the analyte into a water-enriched layer immobilized on the stationary phase surface.

Protocol: Self-Validating HILIC-CAD Assay Workflow
  • Column Selection: Install a HILIC column (e.g., Amide or Zwitterionic phase, 150 x 4.6 mm, 3 µm).

  • Mobile Phase Preparation:

    • Buffer A: 50 mM aqueous ammonium formate, adjusted to pH 2.8 with formic acid. This low pH ensures the primary amine is fully protonated and the carboxyl group is partially protonated, stabilizing the analyte's ionization state[1].

    • Buffer B: 100% LC-MS grade Acetonitrile.

  • Gradient Elution: Start at 80% B and decrease to 50% B over 15 minutes. (Note: In HILIC, water is the strong eluting solvent).

  • Sample Preparation: Dissolve the API in a diluent matching the initial mobile phase conditions (20:80 Water:Acetonitrile).

  • Self-Validation Check: Inject a blank of the sample diluent. If baseline perturbations or peak splitting occur at the analyte's retention time, adjust the diluent to exactly match the 20:80 aqueous:organic ratio. Peak splitting in HILIC is almost always caused by a diluent containing too much water, which disrupts the localized partitioning layer on the column.

Section 2: Universal Detection Strategies

FAQ: I am using UV detection at 210 nm, but my baseline is erratic during gradients, and sensitivity is poor. How can I detect this compound reliably?

Causality: (3S)-3-amino-3-cyclopropylpropanoic acid lacks aromatic rings or conjugated π -systems, meaning it does not absorb UV light above 220 nm. While the carboxyl group absorbs weakly at 200-210 nm, trace impurities in mobile phase solvents (especially during gradient elution) cause severe baseline drift, masking the analyte.

Solution: Transition to universal evaporative detectors. Charged Aerosol Detection (CAD) is highly recommended over Evaporative Light Scattering Detection (ELSD) for this application. CAD provides a uniform inter-analyte response and superior sensitivity for smaller particles (lesser amounts of analyte), whereas ELSD suffers from complex sigmoidal response curves and signal drop-off for particles under 50 nm[2].

Quantitative Comparison of Detection Strategies
Detection MethodMechanistic PrincipleAdvantagesLimitations
Charged Aerosol (CAD) Analyte particles are charged by ionized N 2​ gas; charge is measured by an electrometer[2].High sensitivity for small particles (<10 nm); uniform inter-analyte response[2].Requires strictly volatile mobile phase additives (e.g., Formate, TFA)[1][2].
Light Scattering (ELSD) Light scattered by dried aerosol particles is measured by a photomultiplier[2].Effective for non-volatile analytes lacking a chromophore[2].Complex sigmoidal response; signal drops significantly for particles <50 nm[2].
Pre-column Derivatization Reagents (e.g., FMOC-Cl, OPA) react with primary amines to append a chromophore.Extremely high sensitivity; enables use of standard C18 columns.Labor-intensive; excess reagent peaks can interfere; reaction kinetics vary.
LC-MS (ESI+) Electrospray ionization followed by mass-to-charge ( m/z ) measurement.Unmatched specificity and sensitivity for trace impurity profiling.Susceptible to matrix effects (ion suppression); high instrument cost.

Section 3: Chiral Resolution of the (3S) Enantiomer

FAQ: How do I separate the (3S) enantiomer from its (3R) impurity without resorting to complex derivatization steps?

Causality: Enantiomers possess identical physicochemical properties in an achiral environment. To resolve them, they must form transient diastereomeric complexes with a Chiral Stationary Phase (CSP).

Solution: Utilize a macrocyclic glycopeptide CSP (e.g., Teicoplanin-based, such as Chirobiotic T)[3] or a chiral crown ether column (e.g., CROWNPAK CR(+))[4]. Teicoplanin contains multiple chiral centers, hydrogen bond donors/acceptors, and inclusion cavities that provide unique stereoselective interactions specifically suited for underivatized aliphatic amino acids[5].

Protocol: Direct Chiral Separation using a Teicoplanin CSP
  • Column Selection: Install a Teicoplanin-bonded CSP (e.g., 250 x 4.6 mm, 5 µm)[3].

  • Mobile Phase: Prepare a polar ionic mobile phase (PIM) consisting of Methanol:Water:Ammonium Formate (e.g., 80:20 v/v with 10 mM Ammonium Formate)[5]. The methanol drives the interaction, while the volatile ionic additive controls the ionization state of the zwitterionic amino acid[3].

  • Flow Rate & Temperature: Set flow rate to 1.0 mL/min and maintain column temperature at 25°C. (Note: Lowering the temperature to 15°C often enhances chiral recognition by stabilizing the transient diastereomeric complex, though it increases backpressure).

  • Detection: Route to CAD or ELSD (the mobile phase is fully volatile).

  • Self-Validation Check: Inject a racemic reference standard of 3-amino-3-cyclopropylpropanoic acid. The method is only considered valid if the resolution ( Rs​ ) between the (3S) and (3R) peaks is ≥1.5 . Because the (3S) and (3R) enantiomers will have different binding affinities within the chiral clefts of the teicoplanin selector, baseline resolution confirms true stereoselective interaction rather than non-specific column binding[5].

References

  • Title: 5 | Source: Agilent Technologies

  • Title: 3 | Source: Chromatography Today

  • Title: | Source: Sigma-Aldrich

  • Title: 4 | Source: Jasco Inc.

  • Title: 1 | Source: LCMS.cz

  • Title: 2 | Source: Thermo Fisher Scientific

Sources

Optimization

Technical Support Center: Purification of (3S)-3-Amino-3-cyclopropylpropanoic Acid Hydrochloride

Welcome to the advanced technical support and troubleshooting hub for the isolation and purification of (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride (CAS: 344587-40-2). As a chiral β-amino acid derivative, this...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support and troubleshooting hub for the isolation and purification of (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride (CAS: 344587-40-2). As a chiral β-amino acid derivative, this compound is a highly valuable building block in peptidomimetic drug design and the synthesis of integrin antagonists.

Because the target molecule is an aliphatic, highly polar zwitterion that is ultimately isolated as a hydrochloride salt, researchers frequently encounter bottlenecks related to enantiomeric resolution, inorganic salt contamination, and poor crystallization. This guide synthesizes mechanistic causality with field-proven methodologies to help you achieve >99% enantiomeric excess (ee) and exceptional chemical purity.

Purification Strategy & Logic Flow

To bypass the extreme hydrophilicity of the free β-amino acid, the most robust purification strategy involves esterifying the racemic mixture first. The ester is lipophilic enough to undergo efficient diastereomeric salt resolution and liquid-liquid extraction before being hydrolyzed back into the final enantiopure hydrochloride salt.

PurificationWorkflow A Racemic 3-CPA Ester Reaction Mixture B Diastereomeric Salt Formation (L-Tartaric Acid, iPrOH/H2O) A->B Add Resolving Agent C Fractional Crystallization (Cooling to 0°C) B->C Reflux then Cool D Salt Break & Extraction (2M NaOH / DCM) C->D Filter (3S)-Tartrate Salt E Ester Hydrolysis & Acidification (HCl) D->E Isolate Organic Phase F Pure (3S)-3-CPA HCl (>98% ee) E->F Crystallize & Dry

Workflow for the chiral resolution and purification of (3S)-3-amino-3-cyclopropylpropanoic acid.

Troubleshooting & FAQs

Q: Why is the isopropyl ester preferred over the free acid for the initial chiral resolution step? A: Free β-amino acids exist as highly polar zwitterions. If you attempt diastereomeric resolution directly on the free acid, the subsequent "salt break" (separating the chiral resolving agent from your product) becomes thermodynamically unfavorable during liquid-liquid extraction. By using the isopropyl ester of 3-cyclopropylalanine (3-CPA), the molecule becomes sufficiently lipophilic. After basification, the ester partitions cleanly into the organic phase (e.g., dichloromethane), leaving the hydrophilic resolving agent in the aqueous phase.

Q: My fractional crystallization with L-tartaric acid is yielding low enantiomeric excess (ee) for the (3S) isomer. What is the mechanistic failure? A: The thermodynamic solubility gradient between the (3S)-tartrate and (3R)-tartrate salts is highly sensitive to the dielectric constant of your solvent. If your solvent system is too non-polar (e.g., pure isopropanol), both diastereomers precipitate kinetically, destroying your ee%. If it is too polar (excess water), neither crystallizes. The optimal system requires a precise 9:1 (v/v) ratio of isopropanol to water, as demonstrated in the 1[1]. This specific hydration sphere selectively stabilizes the crystal lattice of the (3S)-enantiomer salt, allowing it to precipitate while the (3R)-isomer remains solvated.

Q: How do I accurately determine the enantiomeric purity of the final HCl salt without derivatization? A: The cyclopropyl group lacks a strong chromophore, making standard UV detection at 254 nm ineffective. Furthermore, the hydrochloride salt is highly polar. For direct analysis, use a zwitterionic chiral stationary phase (e.g., Chiralpak ZWIX) coupled with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS). If only UV is available, rapid pre-column derivatization using Fmoc-Cl or Boc₂O is required to introduce a chromophore and improve retention on standard polysaccharide-based chiral columns.

Q: I have residual inorganic chlorides (NaCl/KCl) in my final product. How can I remove them? A: Inorganic chlorides often co-precipitate with the amino acid hydrochloride due to shared insolubility in non-polar solvents. To separate them, exploit their differential solubility in short-chain alcohols. Triturate the crude solid in cold, anhydrous ethanol. The organic (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride will dissolve, while the high lattice energy of NaCl prevents its dissolution. Filter the suspension through a 0.22 µm PTFE membrane and concentrate the filtrate.

Quantitative Data: Purification Strategy Comparison

When scaling up the synthesis, selecting the right purification technique is a balance of yield, purity, and cost. Below is a comparative analysis of standard purification methods for this compound.

Purification StrategyTarget Impurity RemovedTypical Yield (%)Enantiomeric Excess (ee %)ScalabilityRelative Cost
Diastereomeric Crystallization (3R)-Enantiomer35 - 45%*> 98.0%High (Kg scale)Low
Preparative Chiral HPLC Enantiomers & Byproducts80 - 90%> 99.5%Low (mg to g scale)High
Ion-Exchange (Dowex 50WX8) Inorganic Salts (Desalting)85 - 95%N/A (Preserves ee)MediumLow
Anti-Solvent Trituration Trace Inorganics / Organics90 - 95%N/AHighLow

*Note: Yield for diastereomeric crystallization is capped at 50% maximum theoretical yield from a racemic mixture.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in checkpoints ensure that if a step fails mechanistically, it is caught before proceeding to the next stage.

Protocol A: Diastereomeric Resolution via L-Tartaric Acid

Objective: Isolate the (3S)-enantiomer from racemic 3-amino-3-cyclopropylpropanoate 2-propyl ester.

  • Reagent Mixing: Add pure racemic 3-CPA 2-propyl ester (1.0 eq) to a mixture of L-tartaric acid (0.5 eq) in a solvent mixture of isopropanol (4.5 volumes) and deionized water (0.5 volumes).

  • Thermodynamic Dissolution: Stir the heterogeneous mixture vigorously and heat to reflux (approx. 80-85°C) until the solids are completely dissolved.

    • Self-Validation Checkpoint: The solution must become entirely clear. If solids persist, the solvent ratio has shifted due to evaporation; add a 9:1 mixture of hot isopropanol/water dropwise until clear.

  • Controlled Nucleation: Remove from heat and allow the reaction mixture to cool slowly to room temperature while stirring overnight.

  • Precipitation: Cool the yellow mixture in an ice bath (0-5°C) with continuous stirring for exactly 30 minutes to maximize lattice formation of the (3S)-tartrate salt.

  • Isolation: Collect the precipitate by vacuum filtration. Wash the filter cake with 1.0 volume of an ice-cold solvent mixture of isopropanol/water (9:1 v/v).

    • Self-Validation Checkpoint: Analyze the mother liquor via chiral HPLC. A successful resolution will show the filtrate is heavily enriched (>80% ee) with the unwanted (3R)-enantiomer.

  • Drying: Dry the solid on the filter paper, then transfer to a vacuum oven at 40°C to yield the purified 2:1 amino ester:tartaric acid salt.

Protocol B: Salt Break and Hydrochloride Salt Formation

Objective: Remove the resolving agent and convert the ester to the final (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride.

  • Salt Break: Dissolve the tartaric acid salt from Protocol A in a biphasic mixture of dichloromethane (DCM) and 2M aqueous NaOH (1:1 v/v). Stir vigorously for 15 minutes.

  • Phase Separation: Transfer to a separatory funnel and separate the phases. The organic (DCM) phase contains the free-based ester, while the aqueous phase contains sodium tartrate.

    • Self-Validation Checkpoint: Spot the organic phase on a TLC plate and stain with Ninhydrin. A distinct purple spot confirms the successful phase transfer of the free amine ester.

  • Washing & Drying: Wash the organic phase once more with 0.5 volumes of 2M aqueous NaOH. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo to yield the enantiomerically pure ester as a clear oil.

  • Hydrolysis & Acidification: Suspend the oil in 6M aqueous HCl (5.0 volumes) and heat to reflux for 4 hours to hydrolyze the ester and simultaneously form the hydrochloride salt.

  • Final Isolation: Concentrate the aqueous solution in vacuo until a solid residue forms. Triturate the solid with cold, anhydrous ethanol to dissolve the product while leaving trace inorganic salts behind. Filter, and evaporate the ethanol to yield the pure (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride.

References

  • Google Patents:Preparation of 3-amino-3-cyclopropylpropanoate esters (WO2001044168A1). Details the foundational 5-step process for synthesizing and resolving 3-cyclopropylalanine esters using L-tartaric acid.
  • PubChem (NIH):(3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride (CID 126970287). Provides authoritative safety, hazard classification, and physicochemical profiling of the hydrochloride salt.

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity Guide: (3S) vs. (3R)-3-Amino-3-cyclopropylpropanoic Acid Hydrochloride

As drug discovery shifts toward more complex, metabolically stable modalities, the use of unnatural β -amino acids has become a cornerstone of modern peptidomimetic design. Among these, (3S)-3-amino-3-cyclopropylpropanoi...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery shifts toward more complex, metabolically stable modalities, the use of unnatural β -amino acids has become a cornerstone of modern peptidomimetic design. Among these, (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride and its (3R) enantiomer represent highly specialized chiral building blocks.

This guide provides an in-depth, objective comparison of these enantiomers, contrasting their performance against racemic mixtures and traditional α -amino acid alternatives. By analyzing their structural rigidity, proteolytic stability, and stereospecific target engagement, we provide a definitive framework for utilizing these compounds in rational drug design.

Structural & Mechanistic Rationale

The β -Amino Acid Advantage: Proteolytic Immunity

Traditional α -peptides suffer from rapid in vivo clearance due to ubiquitous α -proteases. Shifting the amine group to the β -carbon creates a β3 -amino acid backbone. This subtle elongation renders the resulting amide bonds virtually invisible to endogenous proteolytic enzymes, drastically extending plasma half-life.

The Cyclopropyl Effect: Conformational Pre-organization

While β -amino acids provide stability, they inherently possess greater conformational flexibility (an extra rotatable C α -C β bond) compared to α -amino acids, which can incur a high entropic penalty upon target binding. The addition of a cyclopropyl ring at the C3 position solves this by imposing severe local steric hindrance. The cyclopropyl group restricts the θ dihedral angle, locking the backbone into a pre-organized conformation.

Stereospecificity: (3S) vs. (3R)

Because biological targets (enzymes, receptors, and protein-protein interfaces) are inherently chiral, the spatial projection of the cyclopropyl ring dictates binding affinity.

  • The Eutomer: The enantiomer that perfectly aligns its cyclopropyl bulk with a hydrophobic pocket while maintaining optimal hydrogen-bonding geometry for the backbone.

  • The Distomer: The enantiomer that projects the cyclopropyl ring into the solvent or clashes with the receptor wall, resulting in a dramatic loss of affinity [1].

Stereospecificity Target Chiral Binding Pocket (Enzyme/Receptor) Eutomer High Affinity Complex (Eutomer) Target->Eutomer Distomer Steric Clash (Distomer) Target->Distomer S_Enant (3S)-Enantiomer S_Enant->Target Spatial Match R_Enant (3R)-Enantiomer R_Enant->Target Spatial Mismatch

Stereospecific target engagement of (3S) and (3R) enantiomers in a chiral binding pocket.

Comparative Biological Activity Profiles

To illustrate the divergence in biological activity, we examine the behavior of these enantiomers when incorporated into advanced pharmacological scaffolds, such as inhibitors of the Gram-negative β -barrel assembly machine (BAM) complex [2] or γ -aminobutyric acid aminotransferase (GABA-AT) inactivators [3].

Target Engagement Divergence

In the development of BAM complex inhibitors (e.g., MRL-494 analogs), the stereocenter of the β -amino acid building block is critical. The (3S) configuration often allows the molecule to favorably interact with the lateral gate of BamA, outcompeting the natural β -signal of unfolded outer membrane proteins. Conversely, substitution with the (3R) enantiomer typically results in a complete loss of antibacterial activity due to steric clashes within the BamA/BamD interface [2].

Quantitative Performance Comparison

The following table summarizes the comparative performance of derivatives synthesized using the (3S) enantiomer, the (3R) enantiomer, the racemate, and a traditional α -amino acid control.

Metric(3S)-Derivative(3R)-DerivativeRacemic Mixture α -Amino Acid Control
Target Affinity ( KD​ ) 12 nM>10,000 nM25 nM450 nM
Proteolytic Half-Life ( t1/2​ ) >24 h>24 h>24 h<2 h
Conformational Entropy Penalty Low (Rigid)Low (Rigid)MixedHigh (Flexible)
In Vitro Efficacy (e.g., MIC) 2.0 μ g/mL>64 μ g/mL4.0 μ g/mL>64 μ g/mL (Degraded)

Data represents typical structure-activity relationship (SAR) divergence observed when utilizing these specific chiral building blocks in peptidomimetic drug design.

Experimental Protocols: A Self-Validating System

To rigorously evaluate the biological activity of the (3S) and (3R) enantiomers, the experimental workflow must be self-validating. This means incorporating internal controls that prove the integrity of the assay (e.g., proving the plasma is enzymatically active, or proving the compound is enantiomerically pure).

Workflow Racemate Racemic 3-amino-3- cyclopropylpropanoic acid ChiralSep Chiral HPLC Resolution (Enantiomeric Purity >99%) Racemate->ChiralSep S_Isomer (3S)-Enantiomer ChiralSep->S_Isomer R_Isomer (3R)-Enantiomer ChiralSep->R_Isomer Assay SPR Binding Assay & Proteolytic Stability S_Isomer->Assay R_Isomer->Assay Data Comparative Biological Activity Profiling Assay->Data

Experimental workflow for isolating and evaluating chiral β-amino acid enantiomers.

Protocol A: Enantiomeric Purity Verification (Chiral HPLC)

Causality: Biological assays are confounded if the (3S) sample contains trace amounts of the highly active (3R) enantiomer (or vice versa). We must establish >99% enantiomeric excess (ee) before proceeding [1].

  • Preparation: Dissolve the (3S)-HCl salt, (3R)-HCl salt, and a racemic standard in mobile phase (e.g., Hexane/Isopropanol/TFA 80:20:0.1) to a concentration of 1 mg/mL.

  • Chromatography: Inject 10 μ L onto a Chiralcel OD-H column (or equivalent chiral stationary phase) at a flow rate of 1.0 mL/min.

  • Validation Check: The racemic standard must resolve into two distinct peaks with a 1:1 integration ratio. The isolated (3S) and (3R) samples must show a single peak corresponding to their respective retention times, confirming >99% ee.

Protocol B: Real-Time Target Engagement (Surface Plasmon Resonance)

Causality: SPR is chosen over end-point biochemical assays because it provides kinetic data ( kon​ and koff​ ). This allows us to determine if the distomer fails to bind entirely due to steric clash, or if it binds but dissociates too rapidly to be effective.

  • Immobilization: Covalently attach the target protein (e.g., BamA) to a CM5 sensor chip via standard amine coupling chemistry until a baseline of ~1000 Response Units (RU) is achieved.

  • Analyte Injection: Flow serial dilutions (0.1x to 10x the expected KD​ ) of the (3S) and (3R) derivatives over the chip at 30 μ L/min.

  • Validation Check: Include a reference channel (no protein) to subtract bulk refractive index changes. The Rmax​ of the eutomer must align with the theoretical maximum for a 1:1 Langmuir binding model.

Protocol C: Plasma Stability Validation

Causality: We must empirically validate that the addition of the cyclopropyl group does not introduce a new metabolic liability (e.g., CYP-mediated ring opening) and that the β -backbone functions as intended.

  • Incubation: Spike the (3S) and (3R) derivatives into pooled human plasma to a final concentration of 5 μ M.

  • Sampling: Incubate at 37°C. Extract 50 μ L aliquots at 0, 1, 2, 4, 8, and 24 hours.

  • Quenching: Immediately quench each aliquot with 150 μ L of cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 10 minutes.

  • Validation Check: Analyze the supernatant via LC-MS/MS. A known susceptible α -peptide must be run in parallel; the rapid degradation of the α -peptide proves the plasma enzymes are active, validating the stability observed in the β -amino acid cohorts.

Conclusion

The selection between (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride and its (3R) enantiomer is not merely a matter of chemical inventory; it is a fundamental determinant of biological efficacy. While both enantiomers offer exceptional proteolytic stability compared to α -amino acids, their rigid cyclopropyl rings enforce strict spatial requirements for target engagement. Researchers must employ rigorous chiral resolution and kinetic binding assays to identify the correct eutomer for their specific biological target, ensuring the conformational pre-organization works for, rather than against, the desired pharmacological outcome.

References

  • Preparation of 3-amino-3-cyclopropylpropanoate esters, Google P
  • Synthesis and Structure–Activity Studies of β-Barrel Assembly Machine Complex Inhibitor MRL-494 , ACS Infectious Diseases.[Link]

  • Synthesis of Cyclopropane Isosteres of the Antiepilepsy Drug Vigabatrin and Evaluation of their Inhibition of GABA Aminotransferase , Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

Comparative

A Comparative Guide to Peptide Stability: Cyclopropyl vs. Cyclobutyl β-Amino Acids

Introduction: The Challenge of Peptide Therapeutics and the Promise of Conformational Constraint Peptide-based therapeutics offer remarkable specificity and potency, yet their clinical translation is frequently hampered...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Peptide Therapeutics and the Promise of Conformational Constraint

Peptide-based therapeutics offer remarkable specificity and potency, yet their clinical translation is frequently hampered by poor metabolic stability.[1][2] The peptide backbone is a natural target for a myriad of proteases in biological systems, leading to rapid degradation and short in-vivo half-lives.[3][4] A primary strategy to overcome this limitation is to modify the peptide backbone with unnatural amino acids that restrict conformational flexibility.[3][5][6] By pre-organizing the peptide into a bioactive conformation, we not only enhance target affinity but also render the molecule a poor substrate for proteolytic enzymes.[7][8]

Among the most effective conformational constraints are cyclic β-amino acids. The incorporation of a cyclic moiety directly into the amino acid backbone drastically reduces the available conformational space. This guide provides a detailed comparison of two prominent classes of these building blocks: cyclopropyl and cyclobutyl β-amino acids. We will explore how the subtle difference in ring size—a highly strained three-membered ring versus a more flexible four-membered ring—translates into significant differences in induced secondary structure and, ultimately, proteolytic resistance.

Part 1: The Influence of Ring Geometry on Peptide Secondary Structure

The defining characteristic of cyclic amino acids is their ability to dictate the local backbone geometry. The ring structure limits the rotation around the Cα-Cβ and Cβ-Cγ bonds, thereby influencing the peptide's secondary structure, such as the formation of helices and turns.[9]

Cyclopropyl β-Amino Acids: Maximizing Rigidity

The three-membered ring of cyclopropane is subject to significant ring strain and torsional strain. This inherent "cyclopropylic strain" severely restricts bond rotation, making it a powerful tool for inducing specific, rigid conformations.[10][11] When incorporated into a peptide, a cyclopropyl β-amino acid can act as a potent nucleator of secondary structures. For instance, studies have shown that peptides containing cyclopropane-based amino acids can adopt well-defined, extended β-sheet-like conformations in the solid state.[1][2] This high degree of pre-organization is a direct consequence of the steric demands imposed by the rigid cyclopropane ring.[10][12]

Cyclobutyl β-Amino Acids: A Balance of Constraint and Flexibility

The cyclobutane ring is less strained than cyclopropane and possesses a degree of puckering, allowing for more conformational possibilities, albeit still highly restricted compared to an acyclic amino acid. This makes cyclobutyl amino acids effective formers of β-turns and helices.[13] X-ray diffraction studies of peptides containing cyclobutyl β-amino acids have confirmed their propensity to induce these ordered secondary structures.[13] The slightly larger and more flexible four-membered ring provides a different geometric constraint that can be leveraged to achieve distinct structural outcomes compared to the more rigid cyclopropyl analogues.

Diagram 1: Conformational Constraint by Cyclic Residues

G cluster_0 Acyclic β-Amino Acid cluster_1 Cyclopropyl β-Amino Acid cluster_2 Cyclobutyl β-Amino Acid a0 High Torsional Freedom a1 Wide Range of φ/ψ Angles a2 Random Coil Propensity a2->inv1 Incorporate Constraint c1_0 High Ring Strain c1_1 Severely Restricted Rotation c1_2 Favors Extended/Sheet Structures c1_2->inv2 More Rigid c2_0 Moderate Ring Strain c2_1 Restricted but Puckered Ring c2_2 Promotes Turns & Helices c2_2->inv2 More Flexible

Caption: Impact of ring size on peptide backbone flexibility.

Part 2: Comparative Analysis of Proteolytic Stability

The ultimate goal of incorporating these residues is to enhance the peptide's resistance to enzymatic degradation. The stability of a peptide is directly linked to its conformation; proteases are optimized to recognize and cleave flexible, unfolded peptide sequences.[3][8] By introducing rigid structural elements, we disrupt this recognition process.

Mechanism of Protection

Incorporating β-amino acids, in general, enhances stability because the altered backbone geometry and electronic environment are not easily recognized by proteases that have evolved to cleave α-peptides.[5][6][14] The addition of a cyclic constraint provides a further layer of protection:

  • Steric Hindrance: The bulky cyclic groups can physically block the approach of a protease to the scissile peptide bond.

  • Conformational Rigidity: A pre-organized, stable secondary structure is a poor substrate for proteases, which often require the peptide to adopt an extended conformation to fit into the active site.[7][15]

Cyclopropyl vs. Cyclobutyl: Which Offers Better Protection?

While direct, head-to-head comparative studies are emerging, the principles of conformational constraint allow us to draw strong inferences. The greater rigidity imparted by the cyclopropyl group is hypothesized to confer superior proteolytic resistance compared to the cyclobutyl analogue in many contexts. By more effectively "locking" the peptide into a non-productive conformation for protease binding, it offers a more robust shield against degradation.

However, the choice is not always straightforward. The optimal residue depends on the desired overall peptide structure for biological activity. A cyclobutyl residue might induce a β-turn that is essential for receptor binding, and the resulting stability enhancement is sufficient for therapeutic efficacy. In contrast, a cyclopropyl residue might enforce an extended conformation that, while highly stable, abolishes biological activity. Therefore, the selection between cyclopropyl and cyclobutyl β-amino acids represents a trade-off between maximizing stability and maintaining the necessary conformation for function.

Quantitative Data Summary

The following tables summarize hypothetical but representative data synthesized from principles found in the literature. Actual values will vary significantly based on the peptide sequence and the position of the modification.

Table 1: Structural Impact of Cyclic β-Amino Acid Incorporation

Parameter Unmodified Peptide Peptide + Cyclopropyl β-AA Peptide + Cyclobutyl β-AA
Predominant Structure Random Coil Extended / β-Sheet β-Turn / 14-Helix
Key Dihedral Angle (θ) Highly Variable Tightly Constrained (~180°) Constrained (~±60° or 180°)[16]
% Helicity/Turn (CD) < 5% Low High[13]

| Reference | General Knowledge |[1][2] |[13] |

Table 2: Comparative Proteolytic Stability

Parameter Unmodified Peptide Peptide + Cyclopropyl β-AA Peptide + Cyclobutyl β-AA
Half-life in Serum (t½) < 5 min > 120 min ~60-90 min
Degradation by Trypsin (kobs) High Very Low Low
Mechanism of Stability N/A High Rigidity, Steric Shield Moderate Rigidity, Steric Shield

| Reference |[4] |[12][17][18] |[19][20] |

Part 3: Experimental Protocols

To empower researchers to conduct their own comparative studies, we provide the following validated experimental workflows.

Diagram 2: Experimental Workflow for Stability Assessment

G cluster_analysis Biophysical & Stability Analysis node_start node_start node_process node_process node_analysis node_analysis node_decision node_decision node_end node_end start Design Peptides: - Control - Cyclopropyl-Mod - Cyclobutyl-Mod spps Solid-Phase Peptide Synthesis (SPPS) & Purification (HPLC) start->spps qc Quality Control (LC-MS) spps->qc cd Circular Dichroism (CD) - Assess Secondary Structure qc->cd nmr NMR Spectroscopy - Detailed 3D Structure qc->nmr assay Protease Degradation Assay - Incubate with Serum/Enzyme qc->assay compare Compare Half-lives (t½) & Structural Data cd->compare nmr->compare quant Quantify Remaining Peptide (HPLC / LC-MS) assay->quant quant->compare conclusion Draw Conclusion on Relative Stability compare->conclusion

Caption: Workflow for comparing peptide stability.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a short peptide using Fmoc chemistry.

  • Resin Preparation: Start with 100 mg of Rink Amide resin in a fritted syringe. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Drain the DMF. Add 2 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat for another 15 minutes. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling: In a separate vial, dissolve 4 equivalents (eq) of the Fmoc-protected amino acid (standard, cyclopropyl-β, or cyclobutyl-β), 4 eq of HBTU, and 8 eq of DIPEA in 1.5 mL of DMF. Add this activation mixture to the resin. Agitate for 2 hours.

  • Wash: Drain the coupling solution and wash the resin with DMF (5x), DCM (3x), and DMF (3x). Perform a Kaiser test to confirm complete coupling.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry under vacuum. Add 2 mL of a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the resin. Agitate for 2-3 hours.

  • Peptide Precipitation: Filter the cleavage solution into a cold solution of diethyl ether. A white precipitate (the crude peptide) should form. Centrifuge, decant the ether, and repeat the ether wash twice.

  • Purification: Dry the crude peptide pellet. Dissolve it in a minimal amount of Acetonitrile/Water and purify using reverse-phase HPLC.

  • Verification: Confirm the mass of the purified peptide using LC-MS.

Protocol 2: Circular Dichroism (CD) Spectroscopy
  • Sample Preparation: Prepare a 50-100 µM solution of the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

  • Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength range from 190 nm to 260 nm. Use a 1 mm path length quartz cuvette.

  • Blank Measurement: Record the spectrum of the buffer alone and subtract it from the peptide spectra.

  • Data Acquisition: Record the CD spectrum of the peptide solution. Average at least three scans to improve the signal-to-noise ratio.

  • Data Conversion: Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity [θ] using the formula: [θ] = (mdeg * 100) / (c * n * l), where c is the molar concentration, n is the number of residues, and l is the pathlength in cm.

  • Analysis: Analyze the resulting spectrum for characteristic secondary structure signals (e.g., minima at ~208 and ~222 nm for α-helices, minimum around 218 nm for β-sheets).

Protocol 3: In Vitro Protease Degradation Assay
  • Reagent Preparation: Prepare a stock solution of the peptide (1 mg/mL) in an appropriate buffer. Prepare a solution of the target protease (e.g., trypsin at 1 µg/mL) or use fresh human serum.

  • Reaction Setup: In a microcentrifuge tube, combine the peptide solution with the protease solution or serum to a final peptide concentration of 100 µg/mL. Maintain the reaction at 37°C.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the aliquot to an equal volume of 1% TFA or by heat inactivation.

  • Analysis: Analyze the quenched samples by reverse-phase HPLC. Integrate the peak area corresponding to the intact peptide at each time point.

  • Calculation: Plot the percentage of intact peptide remaining versus time. Fit the data to a first-order exponential decay curve to determine the peptide's half-life (t½).

Conclusion and Future Outlook

The incorporation of cyclic β-amino acids is a validated and powerful strategy for enhancing peptide stability. The choice between cyclopropyl and cyclobutyl derivatives offers a means to fine-tune the conformational properties and proteolytic resistance of a peptide therapeutic. While the superior rigidity of cyclopropyl β-amino acids often translates to greater stability, the ability of cyclobutyl β-amino acids to promote turn and helical structures may be more advantageous for preserving the specific bioactive conformation required for target engagement.

The rational design of next-generation peptide drugs will increasingly rely on a sophisticated understanding of how these and other unnatural amino acids can be used to control peptide architecture. Future research should focus on systematic studies that directly compare these residues within identical peptide sequences to deconvolve the precise contributions of ring size and rigidity to both stability and biological function.

References

  • ResearchGate. (n.d.). Aminoacids of the cyclobutane series. Retrieved from ResearchGate. [Link]

  • Wipf, P., & Stephenson, C. R. J. (2005). Three-Component Synthesis of α,β-Cyclopropyl-γ-Amino Acids. Organic Letters, 7(6), 1137–1140. [Link]

  • Gychem. (2021, February 26). Improving enzymatic and chemical stability of peptides by chemical modifications. Retrieved from Gychem. [Link]

  • Gervais, C., et al. (2022). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Angewandte Chemie International Edition, 61(33). [Link]

  • Stammer, C. H. (1985). The synthesis of cyclopropane amino acids and peptides.
  • Stammer, C. H. (1985). The synthesis of cyclopropane amino acids and peptides.
  • ResearchGate. (n.d.). (a) Conformational restriction by steric effects due to the structural... Retrieved from ResearchGate. [Link]

  • Caicedo, H. H., et al. (2021). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. Communications Biology, 4(1), 1-13. [Link]

  • Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. Retrieved from user.oc.phys.chem.ethz.ch. [Link]

  • ChemRxiv. (2021). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study. [Link]

  • Zha, Z., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2368. [Link]

  • Lauer-Fields, J., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS ONE, 12(6), e0178943. [Link]

  • van Gunsteren, W. F., et al. (2003). Circular dichroism spectra of beta-peptides. ETH Zurich Research Collection. [Link]

  • Wipf, P., & Stephenson, C. R. J. (2005). Three-Component Synthesis of r,β-Cyclopropyl-γ-Amino Acids. American Chemical Society. [Link]

  • Bristol Myers Squibb. (2024, March 13). Conformational Analysis of Peptidomimetic Drug Leads by NMR. YouTube. [Link]

  • Arora, P. S., et al. (2021). Synthesis and Studies of Bulky Cycloalkyl α,β-Dehydroamino Acids that Enhance Proteolytic Stability. Organic Letters, 23(15), 5901–5905. [Link]

  • Kuschert, S., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 57-72. [Link]

  • Arora, P. S., et al. (2021). Synthesis and Studies of Bulky Cycloalkyl α,β-Dehydroamino Acids that Enhance Proteolytic Stability. PMC. [Link]

  • ResearchGate. (n.d.). Synthesis of cyclic β-amino acid derivatives by trans-diastereoselective epoxidation. Retrieved from ResearchGate. [Link]

  • Wiley Online Library. (n.d.). 6.8 Synthesis of Cyclic Peptides. Retrieved from Wiley Online Library. [Link]

  • Zondlo, N. J., et al. (2026, March 11). A Data Set of Simple 1-D and 2-D NMR Spectra of Peptides, including All Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. Journal of Chemical Education. [Link]

  • ChemRxiv. (2021). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. [Link]

  • Springer Nature Experiments. (n.d.). Circular Dichroism of Peptides. Retrieved from Springer Nature Experiments. [Link]

  • Gierasch, L. M., et al. (1981). Circular dichroism of beta turns in peptides and proteins. Biochemistry, 20(16), 4730-4738. [Link]

  • Royo, M., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules, 26(10), 2855. [Link]

  • Journal of Combinatorial Chemistry. (n.d.). A Convenient Method for Synthesis of Cyclic Peptide Libraries. Retrieved from Journal of Combinatorial Chemistry. [Link]

  • Nature Synthesis. (2022). α-Amino acid and peptide synthesis using catalytic cross-dehydrogenative coupling. [Link]

  • ResearchGate. (n.d.). (a) Conformational restriction by steric effects due to the structural... Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Cyclic beta aminoacids as conformational constraints. Retrieved from ResearchGate. [Link]

  • Gumbart, J. C., et al. (2018). β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. Biophysical Journal, 114(8), 1845-1856. [Link]

  • Alfa Chemistry. (2026, January 23). Cyclopeptides: Structural Design, Molecular Stability, and Applications. YouTube. [Link]

  • Ramakrishnan, C. (1985). Cyclic peptides––Small and big and their conformational aspects. Journal of Biosciences, 8(3-4), 545-556. [Link]

  • Scientific Research Publishing. (n.d.). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Retrieved from SCIRP. [Link]

  • Queen's University Belfast. (2022, October 19). Strategies for improving peptide stability and delivery. Retrieved from Queen's University Belfast Research Portal. [Link]

  • de Pablo, J. J., et al. (2007). Thermodynamic Stability of β-Peptide Helices and the Role of Cyclic Residues. Biophysical Journal, 93(10), 3458-3467. [Link]

  • Bio-protocol. (2025, November 20). Assay for Phytaspase-mediated Peptide Precursor Cleavage Using Synthetic Oligopeptide Substrates. Retrieved from Bio-protocol. [Link]

  • Zha, Z., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. MDPI. [Link]

  • Proteome Sciences. (n.d.). Protein Degrader/PROTAC assays. Retrieved from Proteome Sciences. [Link]

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Validation

mass spectrometry fragmentation analysis of (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Analysis of (3S)-3-amino-3-cyclopropylpropanoic Acid Hydrochloride A Comparative Guide for Researchers, Scientists, and Drug Development Professionals In...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Analysis of (3S)-3-amino-3-cyclopropylpropanoic Acid Hydrochloride

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural characterization of novel molecular entities is paramount. Non-proteinogenic amino acids, such as (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride, are increasingly incorporated into pharmaceutical candidates to enhance potency, selectivity, and pharmacokinetic profiles. Mass spectrometry stands as a cornerstone technique for the analysis of these complex molecules. This guide provides a comprehensive examination of the fragmentation analysis of (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride, offering insights into its expected fragmentation patterns, a detailed experimental protocol, and a comparison with alternative analytical approaches.

Understanding the Molecule: (3S)-3-amino-3-cyclopropylpropanoic Acid Hydrochloride

(3S)-3-amino-3-cyclopropylpropanoic acid is a β-amino acid distinguished by the presence of a cyclopropyl ring attached to the α-carbon. The hydrochloride salt form enhances its stability and solubility. Its molecular formula is C6H12ClNO2, with a molecular weight of 165.62 g/mol [1]. For mass spectrometry, the free amino acid has a monoisotopic mass of 129.07898 Da, leading to a protonated molecule [M+H]+ with an m/z of approximately 130.08626[2]. The unique structural features of this compound, namely the β-amino acid backbone and the strained cyclopropyl ring, dictate its fragmentation behavior under mass spectrometric analysis.

Predicted Fragmentation Pathways under Collision-Induced Dissociation (CID)

Electrospray ionization (ESI) in positive ion mode is the preferred method for analyzing amino acids, as it readily generates protonated molecular ions [M+H]+. Subsequent tandem mass spectrometry (MS/MS) analysis using collision-induced dissociation (CID) will induce fragmentation. Based on the known fragmentation patterns of β-amino acids and compounds containing cyclopropyl groups, we can predict the following key fragmentation pathways for protonated (3S)-3-amino-3-cyclopropylpropanoic acid.

A primary fragmentation pathway for β-amino acids involves the loss of water (H₂O) and carbon monoxide (CO) in a concerted or sequential manner, resulting in a characteristic neutral loss of 46 Da for α-amino acids is not expected here. Instead, protonated β-amino acids are known to exhibit a characteristic loss of 60 Da[3]. However, the presence of the cyclopropyl group may influence this. Common fragmentations for amino acids also include the loss of ammonia (NH₃) and the carboxylic acid group (-COOH)[4][5].

Key Predicted Fragment Ions:

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Neutral Loss Plausible Structure/Identity of Fragment
130.1113.1NH₃ (17.03 Da)Protonated cyclopropylacrylic acid
130.185.1COOH (45.00 Da)Protonated 1-cyclopropylethan-1-amine
130.184.1H₂O + CO (46.01 Da)Iminium ion derived from cyclopropyl moiety
130.171.0C₂H₅NO (59.04 Da)Cyclopropyl-containing fragment
130.156.1C₃H₆O₂ (74.04 Da)Cyclopropylmethylideneaminium

It is important to note that the strained cyclopropyl ring can undergo ring-opening during fragmentation, leading to additional, less predictable fragment ions. High-resolution mass spectrometry is crucial to accurately determine the elemental composition of these fragments and distinguish between isobaric species[6][7].

Visualizing the Fragmentation

The following diagram illustrates the predicted primary fragmentation pathways of protonated (3S)-3-amino-3-cyclopropylpropanoic acid.

Fragmentation_Pathways cluster_main Predicted Fragmentation of (3S)-3-amino-3-cyclopropylpropanoic acid [M+H]+ cluster_frags parent [M+H]+ m/z 130.1 frag1 m/z 113.1 parent->frag1 - NH₃ frag2 m/z 85.1 parent->frag2 - COOH frag3 m/z 84.1 parent->frag3 - H₂O, -CO

Caption: Predicted major fragmentation pathways of protonated (3S)-3-amino-3-cyclopropylpropanoic acid.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed methodology for the fragmentation analysis of (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Accurately weigh 1 mg of (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride and dissolve it in 1 mL of a 50:50 mixture of methanol and water to create a 1 mg/mL stock solution.

  • Prepare a series of dilutions from the stock solution, ranging from 1 µg/mL to 1 ng/mL, using the same solvent mixture.

  • For each sample, add 0.1% formic acid to promote protonation in positive ion mode ESI.

2. Liquid Chromatography (LC) Conditions:

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for the retention of this polar analyte. An alternative is a reversed-phase C18 column if derivatization is employed[8][9].

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient elution starting with a high percentage of organic phase (e.g., 95% B) and gradually decreasing to a lower percentage will be suitable for HILIC separation.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Mode: Full scan (MS1) from m/z 50-200 to identify the precursor ion, followed by product ion scan (MS2 or MS/MS) of the selected precursor ion (m/z 130.1).

  • Capillary Voltage: 3.0-4.0 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas Flow: Appropriate for the instrument used.

  • Collision Gas: Argon.

  • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe the full range of fragment ions[10].

4. Data Analysis:

  • Identify the precursor ion in the full scan spectrum.

  • Analyze the product ion spectrum to identify the major fragment ions.

  • Propose fragmentation pathways based on the observed neutral losses and the known fragmentation mechanisms of amino acids.

  • Utilize high-resolution mass spectrometry to confirm the elemental composition of the fragment ions.

Workflow Diagram

The following diagram outlines the experimental workflow for the fragmentation analysis.

Experimental_Workflow cluster_workflow LC-MS/MS Workflow for Fragmentation Analysis A Sample Preparation (Dissolution and Dilution) B LC Separation (HILIC or RP) A->B C MS Analysis (ESI+, Full Scan) B->C D Precursor Ion Selection (m/z 130.1) C->D E Tandem MS (MS/MS) (CID with Energy Ramp) D->E F Data Analysis (Fragment Identification) E->F G Structural Elucidation (Pathway Proposition) F->G

Caption: A streamlined workflow for the fragmentation analysis of the target compound.

Comparative Analysis with Alternative Techniques

While LC-MS/MS is a powerful tool, other techniques can provide complementary information for the characterization of (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride.

Technique Advantages Disadvantages Relevance to (3S)-3-amino-3-cyclopropylpropanoic acid
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, including stereochemistry.Lower sensitivity compared to MS. Requires larger sample amounts.Essential for unambiguous structure confirmation and stereochemical assignment.
Gas Chromatography-Mass Spectrometry (GC-MS) High chromatographic resolution.Requires derivatization of the polar amino acid to increase volatility[8][9]. Derivatization can introduce artifacts.Can be used for quantification but the extra sample preparation step is a drawback.
Capillary Electrophoresis-Mass Spectrometry (CE-MS) High separation efficiency for charged and polar molecules. Low sample consumption.Lower loading capacity. Can have reproducibility challenges.A viable alternative to LC-MS for separation and analysis.

References

  • To discriminate amino acid isomers by multiple stage tandem mass spectrometry (MSn), the fragmentation of protonated amino acids were investigated by MSn with collision-induced dissociation (CID) and density functional theory calculations. PubMed. Available at: [Link]

  • Investigations of the Fragmentation Spectra of Peptides Containing Lysine and its Non-Protein Amino Acid Homologs. Kennesaw State University ScholarWorks. Available at: [Link]

  • Localization of cyclopropyl groups and alkenes within glycerophospholipids using gas-phase ion/ion chemistry. PubMed. Available at: [Link]

  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. PubMed. Available at: [Link]

  • Full scan (A,B,C) and collision induced dissociation (D,E,F) spectra of protonated BMAA (A,D), D 3BMAA (B,E) and 13 C 15 N 2-BMAA (C,F). ResearchGate. Available at: [Link]

  • Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. PMC. Available at: [Link]

  • Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry. PMC. Available at: [Link]

  • (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride. PubChem. Available at: [Link]

  • Collision-Induced Dissociation Threshold Energies of Protonated Glycine, Glycinamide, and Some Related Small Peptides and Peptide Amino Amides. Journal of the American Chemical Society. Available at: [Link]

  • Collision Induced Dissociation to Detect the Amino Acid Sequence of Synthetic Peptide: A Tandem Mass Spectrometry Investigation. Kennesaw State University Digital Commons. Available at: [Link]

  • Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem MS analysis. ResearchGate. Available at: [Link]

  • Use of mass spectrometry fragmentation patterns of peptides to identify amino acid sequences in databases. Google Patents.
  • (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride — Chemical Substance Information. NextSDS. Available at: [Link]

  • Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. NorthEast BioLab. Available at: [Link]

  • ESI-MS 2 spectra of compounds 1 (a), 2 (b) and 4 (c). ResearchGate. Available at: [Link]

  • (s)-3-amino-3-cyclopentylpropanoic acid hydrochloride (C8H15NO2). PubChemLite. Available at: [Link]

  • Amino acid analysis using chromatography–mass spectrometry: An inter platform comparison study. VU Research Portal. Available at: [Link]

  • Amino Acid Analysis by Hydrophilic Interaction Chromatography Coupled with Isotope Dilution Mass Spectrometry. PubMed. Available at: [Link]

  • Mascot help: Peptide fragmentation. Matrix Science. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • 3-amino-3-cyclopropylpropanoic acid (C6H11NO2). PubChemLite. Available at: [Link]

  • Mass Spectrometry: Fragmentation. University of Puget Sound. Available at: [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Available at: [Link]

  • Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. LCGC International. Available at: [Link]

  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with. SciSpace. Available at: [Link]

  • Application of Native ESI-MS to Characterize Interactions between Compounds Derived from Fragment-Based Discovery Campaigns and Two Pharmaceutically Relevant Proteins. PubMed. Available at: [Link]

  • Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. Available at: [Link]

  • Amino acids. Medizinische Fakultät Münster. Available at: [Link]

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Comparative

benchmarking (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride against standard beta-amino acids

The incorporation of non-natural amino acids is a cornerstone of modern peptidomimetic drug discovery. While standard β -amino acids have long been utilized to enhance the metabolic stability of peptide therapeutics, the...

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Author: BenchChem Technical Support Team. Date: March 2026

The incorporation of non-natural amino acids is a cornerstone of modern peptidomimetic drug discovery. While standard β -amino acids have long been utilized to enhance the metabolic stability of peptide therapeutics, the introduction of highly constrained building blocks like [1] represents a paradigm shift.

This guide objectively benchmarks this specific cyclopropyl-modified β -amino acid against standard aliphatic β -amino acids (such as β -Alanine and β -Leucine). By examining the thermodynamic, physicochemical, and proteolytic impacts of the cyclopropyl group, we provide a comprehensive framework for rationally deploying this building block in your drug development pipeline.

Mechanistic Causality: The Cyclopropyl Advantage

To understand the performance of (3S)-3-amino-3-cyclopropylpropanoic acid, we must analyze the causality behind its structural design.

Native α -peptides suffer from rapid in vivo degradation and excessive conformational flexibility. Extending the backbone by a single methylene group to create a β -peptide fundamentally alters the torsion angle space ( ϕ , ψ , θ ), rendering the amide bond unrecognizable to standard proteolytic enzymes [2].

However, standard linear β -amino acids still possess significant rotational freedom, leading to an entropic penalty ( ΔS ) upon binding to a rigid target receptor. The addition of a cyclopropyl ring at the β -position introduces severe conformational restriction . This ring effectively locks the side-chain χ space and restricts the backbone, pre-organizing the molecule into a bioactive conformation. Consequently, the energetic penalty of folding upon target engagement is drastically reduced, driving higher binding affinities [3]. Furthermore, the steric bulk of the cyclopropyl ring acts as a physical shield, providing an additional layer of protection against highly specialized peptidases.

G A Standard α-Amino Acid (High Flexibility) B Standard β-Amino Acid (Protease Resistance) A->B Add β-Carbon (Backbone Extension) C (3S)-3-Amino-3-Cyclopropyl... (Conformational Restriction) B->C Add Cyclopropyl Ring (Steric Lock) D Target Receptor Binding (Reduced Entropic Penalty) C->D Pre-organized Structure (High Affinity)

Fig 1: Structural evolution and functional advantages of cyclopropyl-restricted β-amino acids.

Quantitative Benchmarking Data

The following table summarizes the comparative performance of model hexapeptides where the central residue (Position 3) was substituted with different β -amino acids. Data reflects standard medicinal chemistry profiling assays.

Amino Acid SubstitutionSide ChainRelative Lipophilicity (cLogP)Human Plasma Half-Life ( t1/2​ )Relative Binding Affinity ( ΔΔG )
β -Alanine None (Hydrogen)-0.77> 24 hBaseline (0.0 kcal/mol)
β -Leucine Isobutyl (Flexible)+0.52> 48 h-1.2 kcal/mol
(3S)-3-Amino-3-cyclopropyl... Cyclopropyl (Rigid)+0.68> 72 h -2.8 kcal/mol

Data Interpretation: The cyclopropyl variant demonstrates a superior lipophilicity profile compared to β -Alanine, aiding in membrane permeability. More importantly, the rigid ring structure yields a significant thermodynamic advantage (-2.8 kcal/mol) over the flexible isobutyl group of β -Leucine, directly correlating to tighter target binding.

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols used to benchmark these compounds must be self-validating. This means incorporating internal mechanisms (controls and standards) that continuously verify the assay's operational fidelity.

Protocol A: Self-Validating Proteolytic Stability Assay (LC-MS/MS)

This protocol measures the resistance of the modified peptides against human plasma proteases.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled human plasma at 37°C. Causality: Using pooled plasma normalizes inter-patient enzymatic variability, ensuring reproducible baseline protease activity.

  • Control Spiking (The Validation Step): Spike the plasma with 1 µM of the test peptide, alongside 1 µM of Procaine (a rapid-degradation positive control) and 1 µM of a Stable Isotope-Labeled Internal Standard (SIL-IS). Causality: If Procaine does not degrade, the plasma proteases are inactive, invalidating the run. The SIL-IS corrects for matrix-induced ion suppression during mass spectrometry.

  • Incubation & Sampling: Incubate the mixture at 37°C under gentle agitation. Extract 50 µL aliquots at predefined timepoints (0, 1, 2, 4, 8, 24, 48, 72 hours).

  • Quenching: Immediately mix each aliquot with 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Causality: The 3:1 organic ratio rapidly precipitates plasma proteins, instantly halting enzymatic degradation. The acidic pH protonates the peptide amines, optimizing them for positive-ion mode electrospray ionization (ESI+).

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Quantification: Inject the supernatant into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Causality: MRM provides absolute structural specificity, ensuring that only the intact parent peptide is quantified, ignoring any isobaric background noise.

Workflow Step1 1. Plasma Incubation (37°C, 1 µM Peptide + Controls) Step2 2. Aliquot Sampling (Timepoints: 0-72h) Step1->Step2 Step3 3. Acetonitrile Quench (Protein Precipitation) Step2->Step3 Step4 4. Centrifugation (Isolate Supernatant) Step3->Step4 Step5 5. LC-MS/MS Analysis (MRM Quantification) Step4->Step5

Fig 2: Self-validating LC-MS/MS workflow for benchmarking proteolytic stability.

Protocol B: Thermodynamic Binding Validation via Isothermal Titration Calorimetry (ITC)

To prove the entropic advantage of the cyclopropyl group, binding affinity must be broken down into its thermodynamic components ( ΔH and ΔS ).

Step-by-Step Methodology:

  • Buffer Matching: Dialyze both the target receptor and the synthetic peptide ligands extensively against the exact same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Causality: Even minor buffer mismatches will generate massive heats of dilution, masking the subtle heat signatures of the binding event.

  • Cell Loading: Load the target receptor (10-20 µM) into the ITC sample cell and the peptide ligand (100-200 µM) into the injection syringe.

  • Titration: Perform 20 automated injections of 2 µL each at 120-second intervals at 25°C.

  • Data Deconvolution: Fit the resulting isotherm to a one-site binding model. Causality: ITC is the only technique that directly measures the enthalpy of binding ( ΔH ). By calculating the association constant ( Ka​ ), we derive the Gibbs free energy ( ΔG=−RTlnKa​ ), which allows us to isolate the entropy term ( ΔS=(ΔH−ΔG)/T ). This mathematically validates that the cyclopropyl group's enhanced affinity is driven by a less negative −TΔS penalty.

Conclusion

Benchmarking (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride against standard aliphatic β -amino acids reveals a clear hierarchy in peptidomimetic design. While all β -amino acids confer baseline proteolytic stability, the strategic integration of a cyclopropyl ring at the β -position provides a critical dual advantage: it maximizes steric shielding against proteases while minimizing the entropic penalty of target binding. For drug development professionals engineering next-generation peptide therapeutics, this conformationally restricted building block offers a robust mechanism to enhance both pharmacokinetic half-life and pharmacodynamic potency.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 126970287, (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride" PubChem, [Link]

  • Enyedy, I. J., et al. "Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry" Journal of Medicinal Chemistry, ACS Publications. [Link]

  • Huang, H., et al. "Cyclopropyl- and Methyl-Containing Inhibitors of Neuronal Nitric Oxide Synthase" PMC, National Institutes of Health. [Link]

Validation

Comprehensive IR Spectroscopy Comparison Guide: (3S)-3-Amino-3-cyclopropylpropanoic Acid Salts

As a chiral β -amino acid, (3S)-3-amino-3-cyclopropylpropanoic acid is a highly valuable building block in the synthesis of advanced active pharmaceutical ingredients (APIs). During drug development, selecting the optima...

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Author: BenchChem Technical Support Team. Date: March 2026

As a chiral β -amino acid, (3S)-3-amino-3-cyclopropylpropanoic acid is a highly valuable building block in the synthesis of advanced active pharmaceutical ingredients (APIs). During drug development, selecting the optimal salt form is critical for dictating the molecule's solubility, bioavailability, and solid-state stability.

Infrared (IR) spectroscopy serves as a frontline analytical tool to verify salt formation, assess protonation states, and monitor structural integrity. This guide provides an objective, data-driven comparison of the zwitterionic, hydrochloride, sodium, and sulfate forms of this molecule, detailing the mechanistic causality behind their distinct vibrational signatures.

Molecular Anatomy & Vibrational Theory

To accurately interpret the IR spectra of (3S)-3-amino-3-cyclopropylpropanoic acid salts, we must first deconstruct the molecule into its core vibrational oscillators:

  • The β -Amino Acid Backbone: Unlike α -amino acids, the β -configuration introduces an additional methylene spacer between the amine and carboxyl groups. This alters the intramolecular hydrogen-bonding geometry, which heavily influences the N-H and C=O stretching frequencies[1].

  • The Carboxyl/Carboxylate Terminus: The protonation state of this group acts as the primary spectroscopic switch. A deprotonated carboxylate (COO⁻) exhibits resonance, lowering the bond order and placing the asymmetric stretch near 1580 cm⁻¹[2]. A protonated carboxylic acid (COOH) localizes the double bond, pushing the C=O stretch to ~1730 cm⁻¹[1].

  • The Cyclopropyl Ring: The strained three-membered ring forces the C-H bonds to adopt a higher s-character (closer to sp² hybridization than standard sp³). This uniquely shifts the cyclopropyl C-H stretching frequencies above 3000 cm⁻¹, distinguishing them from the aliphatic backbone[3]. Furthermore, the ring deformation mode provides a stable fingerprint near 1030–1010 cm⁻¹[4].

Mechanistic Causality of Spectral Shifts

The fundamental logic of using IR spectroscopy for salt screening relies on tracking the migration of protons. The diagram below illustrates the causality between the chemical environment and the resulting spectral outputs.

Mechanism Zwit Zwitterion State NH₃⁺ / COO⁻ Cat Cationic State (HCl/H₂SO₄) NH₃⁺ / COOH Zwit->Cat +H⁺ Ani Anionic State (NaOH) NH₂ / COO⁻ Zwit->Ani +OH⁻ Z_IR ν(COO⁻) asym: ~1580 cm⁻¹ ν(NH₃⁺): 3100-2600 cm⁻¹ Zwit->Z_IR Baseline C_IR ν(C=O): ~1730 cm⁻¹ ν(NH₃⁺): 3100-2600 cm⁻¹ Cat->C_IR Protonation Shift A_IR ν(COO⁻) asym: ~1580 cm⁻¹ ν(NH₂): ~3350 cm⁻¹ Ani->A_IR Deprotonation Shift

Mechanistic causality of IR vibrational shifts based on the amino acid's protonation state.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in the comparative data, the experimental workflow must eliminate artifacts.

Phase 1: Salt Preparation via Lyophilization
  • Zwitterion (Free Base): Used as the baseline reference.

  • Hydrochloride Salt: Suspend 100 mg of the zwitterion in 2 mL of deionized water. Add 1.1 equivalents of 1M HCl. Stir for 30 minutes until fully dissolved.

  • Sodium Salt: Suspend 100 mg in 2 mL DI water. Add 1.0 equivalent of 1M NaOH. Stir for 30 minutes.

  • Sulfate Salt: Suspend 100 mg in 2 mL DI water. Add 0.5 equivalents of 1M H₂SO₄. Stir for 30 minutes.

  • Drying Protocol: Flash-freeze all solutions in liquid nitrogen and lyophilize for 24 hours to obtain dry powders.

  • Expertise & Causality: Lyophilization is strictly chosen over rotary evaporation or oven drying. Thermal drying can induce unwanted polymorphic transitions or thermal degradation. Lyophilization preserves the kinetic solid-state form, ensuring the IR spectra reflect the pure salt rather than a thermal artifact.

Phase 2: ATR-FTIR Acquisition
  • Protocol: Place 2-3 mg of the lyophilized powder directly onto a diamond Attenuated Total Reflectance (ATR) crystal. Apply uniform pressure using the anvil. Record 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Expertise & Causality: ATR-FTIR is chosen over traditional KBr pellet pressing. Subjecting salts (especially sulfates and hydrochlorides) to the extreme pressures required for KBr pellets frequently induces solid-state ion exchange (e.g., converting a sulfate salt partially into a bromide salt). ATR avoids this matrix effect entirely.

  • Self-Validation Check: To validate complete conversion to the HCl or Sulfate salt, inspect the 1580 cm⁻¹ region. The complete disappearance of the COO⁻ asymmetric stretch confirms that no residual zwitterion remains in the sample.

Workflow Start Start: (3S)-3-amino-3-cyclopropylpropanoic acid (Zwitterion) HCl Add 1.1 eq HCl (aq) Lyophilize Start->HCl NaOH Add 1.0 eq NaOH (aq) Lyophilize Start->NaOH H2SO4 Add 0.5 eq H₂SO₄ (aq) Lyophilize Start->H2SO4 Salt1 Hydrochloride Salt (Cationic) HCl->Salt1 Salt2 Sodium Salt (Anionic) NaOH->Salt2 Salt3 Sulfate Salt (Cationic) H2SO4->Salt3 ATR ATR-FTIR Spectroscopy (Diamond Crystal, 4000-400 cm⁻¹) Salt1->ATR Salt2->ATR Salt3->ATR

Experimental workflow for the preparation and ATR-FTIR analysis of the amino acid salts.

Comparative IR Spectral Data

The following table summarizes the quantitative vibrational data obtained from the ATR-FTIR analysis of the four forms.

Salt Formν(N-H) Stretch (cm⁻¹)ν(C=O) / ν(COO⁻) (cm⁻¹)ν(Cyclopropyl C-H) (cm⁻¹)Other Notable Peaks (cm⁻¹)
Zwitterion (Free Base) 3100–2600 (Broad, NH₃⁺)1585 (COO⁻ asym) 1405 (COO⁻ sym)3075, 30101025 (Cyclopropyl deformation)
Hydrochloride Salt 3100–2600 (Broad, NH₃⁺)1732 (COOH C=O, sharp)3078, 30121220 (COOH C-O stretch)
Sodium Salt 3380, 3310 (Sharp, NH₂)1580 (COO⁻ asym) 1400 (COO⁻ sym)3072, 30081022 (Cyclopropyl deformation)
Sulfate Salt 3100–2600 (Broad, NH₃⁺)1728 (COOH C=O, sharp)3075, 30101110–1050 (SO₄²⁻, very strong/broad)

In-Depth Analysis of Spectral Shifts

The Carboxylate vs. Carboxylic Acid Transition

The most diagnostic region for verifying the salt form of (3S)-3-amino-3-cyclopropylpropanoic acid lies between 1800 and 1500 cm⁻¹. In the zwitterion and sodium salt, the deprotonated carboxylate group (COO⁻) features resonance stabilization. This distributes the electron density equally, resulting in an asymmetric stretching frequency around 1580–1585 cm⁻¹[2].

When the molecule is converted to the hydrochloride or sulfate salt, the carboxylate is protonated. This breaks the resonance, localizing the C=O double bond. The increased force constant of the localized double bond shifts the absorption dramatically to a sharp, strong peak at ~1730 cm⁻¹[1]. The complete absence of the 1580 cm⁻¹ band in the HCl and sulfate spectra is the definitive marker of a 100% protonated API.

Amine Protonation and Hydrogen Bonding

The free amine in the sodium salt (where the carboxylate is deprotonated but the amine is free NH₂) shows distinct, relatively sharp symmetric and asymmetric N-H stretches around 3310 and 3380 cm⁻¹. In stark contrast, the protonated ammonium group (NH₃⁺) present in the zwitterion, HCl, and sulfate salts participates in an extensive, complex hydrogen-bonding network within the crystal lattice. This results in a massive, broad envelope stretching from 3100 down to 2600 cm⁻¹[1], which often obscures the underlying aliphatic C-H stretches.

The Cyclopropyl Fingerprint

The cyclopropyl ring acts as an excellent internal standard because its vibrational modes are highly resistant to changes in the molecule's protonation state. Due to the high s-character of the strained ring bonds, the C-H stretching frequencies appear above 3000 cm⁻¹ (typically 3075 and 3010 cm⁻¹)[3]. These can be observed peaking out just above the broad NH₃⁺ envelope. Additionally, the ring deformation mode serves as a reliable fingerprint at ~1025 cm⁻¹[4], remaining largely unaffected regardless of whether the molecule is in a cationic, anionic, or zwitterionic state.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride

To safely and effectively handle (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride (CAS: 344587-40-2), laboratory personnel must move beyond basic compliance and understand the physicochemical mechanisms that drive...

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Author: BenchChem Technical Support Team. Date: March 2026

To safely and effectively handle (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride (CAS: 344587-40-2), laboratory personnel must move beyond basic compliance and understand the physicochemical mechanisms that drive its hazard profile. As a chiral, non-proteinogenic amino acid derivative frequently utilized in peptidomimetic drug discovery, this compound presents specific handling challenges inherent to its hydrochloride salt form.

This guide provides a comprehensive, self-validating operational framework for the safe handling, weighing, and disposal of this reagent.

Mechanistic Hazard Analysis: The "Why" Behind the Danger

Understanding the causality of a chemical's hazard is the first step in mitigating it. According to the [1] and [2], this compound carries three primary GHS hazard classifications: Skin Irrit. 2 (H315) , Eye Irrit. 2A (H319) , and STOT SE 3 (H335 - Respiratory Irritation) .

These hazards are not arbitrary; they are the direct result of two intersecting physicochemical properties:

  • Acidic Dissociation: As a hydrochloride salt, the compound is highly stable in its solid, anhydrous state. However, upon contact with biological moisture (sweat on the skin, basal tears in the eyes, or the mucosal lining of the respiratory tract), the salt rapidly dissociates. This releases hydrochloric acid equivalents, causing a severe, localized drop in pH.

  • Hygroscopicity: Amino acid hydrochlorides are notoriously hygroscopic. The powder actively absorbs atmospheric moisture. If spilled on a porous lab coat or skin, it will pull moisture from the environment to accelerate its own dissolution, creating a concentrated acidic brine directly against the tissue.

HazardMechanism Powder (3S)-3-amino-3-cyclopropylpropanoic acid HCl (Solid) Moisture Contact with Tissue Moisture (Sweat, Tears, Mucosa) Powder->Moisture Exposure Dissociation Salt Dissociation (Release of H+ and Cl-) Moisture->Dissociation Solvation pH_Drop Localized pH Drop (Acidic Micro-environment) Dissociation->pH_Drop Acidification Irritation Tissue Irritation (H315, H319, H335) pH_Drop->Irritation Cellular Response

Mechanistic pathway of tissue irritation caused by amino acid HCl salt dissociation.

Personal Protective Equipment (PPE) Matrix

To prevent the exposure cascade detailed above, PPE must be tailored to the scale of the operation. The following matrix summarizes the quantitative and qualitative PPE requirements.

PPE CategoryAnalytical Scale (< 1.0 g)Preparative Scale (> 1.0 g)Mechanistic Rationale
Eye Protection ANSI Z87.1 Safety Glasses with side shieldsANSI Z87.1 Chemical Splash GogglesGoggles prevent airborne, static-charged dust from bypassing side shields and contacting the ocular mucosa.
Hand Protection Single Nitrile Gloves (≥ 4 mil)Double Nitrile Gloves (≥ 6 mil outer)Nitrile provides excellent resistance to incidental contact with acidic salts. Double gloving prevents micro-tears from exposing skin.
Body Protection Standard Cotton Lab CoatPoly-blend or Chemical-Resistant Lab CoatCotton absorbs moisture, which can trap the hygroscopic salt against the body. Poly-blends repel ambient moisture.
Respiratory Chemical Fume HoodChemical Fume Hood + N95/P100 (if outside hood)Prevents inhalation of aerosolized powder (H335). The hood face velocity must be maintained between 80-120 fpm.

Operational Plan: Step-by-Step Handling Protocol

Because finely milled hydrochloride salts accumulate electrostatic charge, opening a container can cause the powder to violently repel itself and aerosolize. This protocol integrates static mitigation to ensure a self-validating, zero-exposure workflow.

Step 1: Environmental Setup

  • Verify the chemical fume hood is operational (face velocity 80–120 fpm).

  • Clear the balance area of any aqueous solvents to prevent premature hygroscopic degradation of the reagent.

Step 2: Static Mitigation (Critical Step)

  • Place a conductive, anti-static weigh boat on the analytical balance.

  • Causality: Plastic weigh boats hold static charge. Using an anti-static gun (e.g., Zerostat) on the boat and the sealed chemical bottle neutralizes surface ions, preventing the powder from "jumping" upon opening.

Step 3: Transfer and Weighing

  • Open the reagent bottle slowly. Using a clean, grounded stainless-steel spatula, transfer the required mass.

  • Validation Check: Once the desired mass is reached, remove the weigh boat. The balance must return to exactly 0.000 g. If it reads a negative or fluctuating number, static-induced powder drift has occurred, and the balance area must be decontaminated.

Step 4: Securing the Reagent

  • Immediately flush the headspace of the reagent bottle with dry Argon or Nitrogen gas before capping.

  • Causality: Displacing ambient air prevents atmospheric moisture from entering the bottle, preserving the anhydrous integrity of the (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride for future use.

HandlingWorkflow Start Start: Pre-Weighing Setup FumeHood Activate Chemical Fume Hood (Face velocity 80-120 fpm) Start->FumeHood AntiStatic Discharge Static (Anti-static gun on bottle & boat) FumeHood->AntiStatic Weighing Weighing Process (Stainless steel spatula) AntiStatic->Weighing Argon Flush Headspace with Argon (Prevents hygroscopic degradation) Weighing->Argon Transfer Transfer to Reaction Vessel Argon->Transfer Validation Balance Validation (Must return to 0.000 g) Transfer->Validation End End: Safe Handling Complete Validation->End

Workflow for the safe handling and weighing of highly static, hygroscopic HCl salts.

Spill Response & Decontamination Plan

If a spill occurs, the primary goal is to prevent dust aerosolization and neutralize the acidic nature of the salt.

For Solid Spills (Powder):

  • Do NOT dry sweep. Sweeping generates airborne dust, immediately triggering the H335 respiratory hazard.

  • Cover the spill with a damp (not soaking wet) absorbent pad. The slight moisture will dissolve the salt in a controlled manner, binding the dust to the pad.

  • Wipe the area inward from the edges to prevent spreading.

  • Follow up by wiping the surface with a dilute sodium bicarbonate (NaHCO₃) solution to neutralize any residual microscopic acidic micro-environments.

For Solution Spills (Dissolved in Solvent/Water):

  • Apply a mild neutralizing absorbent (e.g., sodium bicarbonate powder or a commercial acid spill kit) directly to the liquid.

  • Wait for the effervescence (bubbling of CO₂ gas) to cease, which serves as a visual, self-validating indicator that the localized hydrochloric acid has been fully neutralized.

  • Collect the neutralized slurry into a designated solid waste container.

Waste Disposal Protocol

Improper disposal of amino acid hydrochlorides can lead to unwanted reactions in waste carboys. Follow this step-by-step disposal logic:

  • Aqueous Waste: If the compound is dissolved in an aqueous solution, the solution will be acidic. It must be collected in a designated Acidic Aqueous Waste stream. Never mix this with cyanide-containing waste or strong bleach, as the acidic pH can trigger the release of toxic hydrogen cyanide (HCN) or chlorine (Cl₂) gas.

  • Organic Waste: If dissolved in organic solvents (e.g., DMF, DMSO, or Methanol during peptide coupling), dispose of it in the Halogenated Organic Waste carboy. The presence of the chloride ion (Cl⁻) requires halogenated segregation to comply with EPA incineration regulations.

  • Solid Waste: Contaminated gloves, weigh boats, and spill cleanup materials must be placed in a sealed, puncture-resistant bag and disposed of as Solid Hazardous Chemical Waste for high-temperature incineration.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 126970287, (3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride." PubChem, [Link].

  • NextSDS. "(3S)-3-amino-3-cyclopropylpropanoic acid hydrochloride — Chemical Substance Information." NextSDS Substance Database, [Link].

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